Ro18-5362
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-12-17(23-8-7-18(12)27-6)11-28-20-24-15-9-13-14(10-16(15)25-20)22(4,5)19(26)21(13,2)3/h7-10H,11H2,1-6H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTMNCYLHDVUCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ro18-5362: A Technical Whitepaper on its Mechanism of Action as a Pro-Agent for Gastric Acid Suppression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of Ro18-5362, a pro-agent designed for the targeted inhibition of gastric acid secretion. This compound is the sulfide prodrug of Ro18-5364, a potent inhibitor of the gastric H+/K+-ATPase (proton pump). This guide elucidates the mechanism of action, metabolic activation, and the molecular basis of its therapeutic effect. While specific preclinical pharmacokinetic and in vivo efficacy data for this compound are not extensively available in the public domain, this paper synthesizes the known biochemical properties of its active metabolite and outlines the general experimental methodologies relevant to its evaluation.
Introduction
Gastric acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease, are prevalent conditions characterized by excessive or inappropriate gastric acid secretion. The primary therapeutic target for controlling gastric acid production is the H+/K+-ATPase, an enzyme exclusively found in the secretory canaliculi of parietal cells in the stomach lining. Proton pump inhibitors (PPIs) represent a cornerstone in the management of these disorders. This compound is a member of this class, functioning as a pro-agent that requires bioactivation to exert its pharmacological effect.
Mechanism of Action: From Inactive Prodrug to Potent Inhibitor
The therapeutic activity of this compound is entirely dependent on its conversion to the active metabolite, Ro18-5364.
The Pro-Agent: this compound
This compound is a sulfide-containing heterocyclic compound. In its native form, it is pharmacologically inactive. In vitro studies have shown that even at high concentrations (up to 0.1 mM), this compound does not significantly inhibit the H+/K+-ATPase activity or proton translocation[1].
Metabolic Activation to Ro18-5364
The conversion of this compound to its active sulfoxide form, Ro18-5364, is a critical step in its mechanism of action. This oxidation reaction is presumed to occur systemically following absorption, likely mediated by the cytochrome P450 (CYP) enzyme system in the liver. While the specific CYP isoforms responsible for the metabolism of this compound have not been definitively identified in the available literature, CYP1A2, CYP2C19, and CYP3A4 are commonly involved in the oxidation of sulfide-containing drugs.
The Active Agent: Ro18-5364
Ro18-5364 is a potent inhibitor of the gastric H+/K+-ATPase, with an apparent inhibitory constant (Ki) of 0.1 μM[1][2]. As a weak base, Ro18-5364 selectively accumulates in the acidic environment of the parietal cell secretory canaliculi.
Acid-Catalyzed Conversion and Covalent Inhibition
In the acidic milieu of the canaliculi (pH < 2), Ro18-5364 undergoes a proton-catalyzed rearrangement to form a reactive tetracyclic sulfenamide. This cationic species is the ultimate active inhibitor that covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase via disulfide bond formation. This irreversible inhibition of the proton pump effectively blocks the final step of gastric acid secretion. The inhibition is time- and concentration-dependent and is more pronounced at lower pH[1].
Quantitative Data
The following table summarizes the available quantitative data for this compound and its active metabolite, Ro18-5364.
| Compound | Target | Parameter | Value | Reference |
| This compound | H+/K+-ATPase | Inhibition | No significant inhibition at 0.1 mM | [1] |
| Ro18-5364 | H+/K+-ATPase | Apparent Ki | 0.1 µM |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following sections outline generalized, standard methodologies for evaluating compounds of this class.
In Vitro Metabolism: Conversion of this compound to Ro18-5364
Objective: To determine the metabolic conversion of the prodrug this compound to the active drug Ro18-5364 in a liver-mimicking environment.
Methodology:
-
Incubation: Incubate this compound with human liver microsomes (or S9 fraction) in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the concentrations of both this compound and Ro18-5364.
-
Data Analysis: Plot the concentration of this compound and Ro18-5364 over time to determine the rate of metabolism.
In Vitro H+/K+-ATPase Inhibition Assay
Objective: To determine the inhibitory potency of Ro18-5364 on the H+/K+-ATPase enzyme.
Methodology:
-
Enzyme Preparation: Isolate H+/K+-ATPase-rich vesicles from fresh porcine or rabbit gastric mucosa by differential centrifugation and sucrose gradient ultracentrifugation.
-
Assay Buffer: Prepare an assay buffer (e.g., Tris-HCl, pH 6.5) containing MgCl2 and KCl.
-
Incubation: Pre-incubate the gastric vesicles with varying concentrations of Ro18-5364 (and this compound as a negative control) at 37°C.
-
Reaction Initiation: Initiate the ATPase reaction by adding ATP.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes) by adding an acidic solution (e.g., trichloroacetic acid).
-
Phosphate Quantification: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
This compound exemplifies the pro-agent strategy in drug design, where an inactive precursor is metabolically converted to a highly potent and selective inhibitor at the site of action. Its mechanism of action, through the active metabolite Ro18-5364, involves a multi-step process of metabolic oxidation, accumulation in an acidic environment, acid-catalyzed activation, and subsequent irreversible covalent inhibition of the gastric proton pump. While detailed in vivo data remains limited in publicly accessible literature, the well-characterized inhibitory profile of its active metabolite underscores its potential as a therapeutic agent for acid-related gastrointestinal disorders. Further research to delineate its pharmacokinetic profile and in vivo efficacy is warranted.
References
An In-depth Technical Guide to the Core Differences Between Ro18-5362 and Ro 18-5364
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the fundamental chemical, pharmacological, and mechanistic distinctions between the compounds Ro18-5362 and Ro 18-5364. Both are substituted benzimidazoles, a class of molecules known for their potent inhibition of gastric acid secretion. However, their efficacy and mode of action differ significantly, a crucial consideration for research and development in the field of gastrointestinal pharmacology.
Executive Summary: Prodrug vs. Active Inhibitor
The principal difference between this compound and Ro 18-5364 lies in their chemical structure and resulting biological activity. This compound is a sulfide-containing compound that functions as a prodrug.[1][2] In contrast, Ro 18-5364 is the sulfoxide metabolite of this compound and is the biologically active agent, acting as a potent inhibitor of the gastric H+/K+-ATPase (proton pump).[1][3][4] This relationship is the cornerstone of their differential pharmacology, with Ro 18-5364 demonstrating high potency and this compound being largely inactive in its native form.
Chemical Structures and Properties
This compound and Ro 18-5364 share the same core benzimidazole structure but differ by the oxidation state of the sulfur atom linking the benzimidazole and pyridine rings.
-
This compound: Contains a sulfide (-S-) linkage.
-
Ro 18-5364: Contains a sulfoxide (-S=O-) linkage.
This seemingly minor structural change has profound implications for the molecule's activity, as the sulfoxide is a key feature for the acid-catalyzed activation required for proton pump inhibition.
Quantitative Data Summary
The inhibitory activities of this compound and Ro 18-5364 against the gastric H+/K+-ATPase are markedly different. The following table summarizes the available quantitative data for easy comparison.
| Parameter | This compound (Sulfide Prodrug) | Ro 18-5364 (Sulfoxide Inhibitor) | Reference |
| Target | Inactive Prodrug | Gastric H+/K+-ATPase | |
| Apparent Ki | No significant activity at 0.1 mM | 0.1 µM (at pH 6.0) | |
| Inhibitory Activity | Fails to significantly affect H+/K+-ATPase activity and proton translocation. | Potent, time- and concentration-dependent inhibition. |
Mechanism of Action and Signaling Pathway
The inhibitory action is exclusive to Ro 18-5364 and is dependent on the acidic environment of the gastric parietal cell's secretory canaliculi.
-
Accumulation: As a weak base, Ro 18-5364 accumulates in the acidic space of the parietal cell.
-
Acid-Catalyzed Activation: In the presence of protons (low pH), Ro 18-5364 undergoes a molecular rearrangement, converting the inactive sulfoxide into a reactive cationic sulfenamide intermediate.
-
Covalent Binding: This activated form then forms a stable, covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, specifically on the enzyme's alpha-subunit (approximately 100 kDa). This covalent modification locks the enzyme in an inactive conformation, preventing the exchange of H+ and K+ ions and thereby inhibiting gastric acid secretion.
This compound, lacking the sulfoxide group, cannot undergo this acid-catalyzed activation and therefore does not inhibit the proton pump.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and differentiate this compound and Ro 18-5364.
Preparation of H+/K+-ATPase Enriched Gastric Vesicles
This protocol describes the isolation of membrane vesicles rich in H+/K+-ATPase from hog gastric mucosa, a common source for in vitro studies.
Materials:
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Fresh or frozen hog stomachs
-
Homogenization Buffer: 250 mM sucrose, 0.2 mM EDTA, 10 mM Tris-HCl, pH 7.4
-
Gradient Buffer: 7.5% Ficoll in Homogenization Buffer
-
Resuspension Buffer: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4
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Dounce homogenizer, refrigerated centrifuge, ultracentrifuge
Procedure:
-
Excise the fundic region of the hog stomach and wash thoroughly with ice-cold saline.
-
Scrape the gastric mucosa from the muscle layer using a glass slide.
-
Homogenize the mucosal scrapings in 4 volumes of ice-cold Homogenization Buffer with a Dounce homogenizer.
-
Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the crude microsomal fraction.
-
Resuspend the pellet in Resuspension Buffer and layer it onto the Gradient Buffer.
-
Centrifuge at 100,000 x g for 90 minutes at 4°C.
-
The H+/K+-ATPase enriched vesicles will form a band at the interface. Carefully collect this fraction.
-
Dilute the collected fraction with Resuspension Buffer and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.
-
Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.
H+/K+-ATPase Inhibition Assay
This assay quantifies the inhibitory effect of the compounds by measuring the reduction in ATP hydrolysis.
Materials:
-
H+/K+-ATPase enriched vesicles (from Protocol 5.1)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4 or 6.0), 2 mM MgCl₂, 10 mM KCl
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ATP Solution: 20 mM ATP in water
-
Test Compounds: this compound and Ro 18-5364 dissolved in DMSO
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Malachite Green Reagent for phosphate detection
-
96-well microplate, incubator, microplate reader
Procedure:
-
Prepare serial dilutions of this compound and Ro 18-5364 in the Assay Buffer. Include a vehicle control (DMSO).
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the appropriate compound dilution or vehicle control.
-
Add 20 µL of H+/K+-ATPase vesicles (final concentration ~5-10 µg protein/well).
-
Pre-incubate the plate at 37°C for 30-60 minutes. This step is crucial for the acid activation of Ro 18-5364, especially when using a lower pH buffer.
-
Initiate the reaction by adding 20 µL of ATP solution (final concentration 2 mM).
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Malachite Green Reagent.
-
Read the absorbance at ~620 nm after color development.
-
Calculate the amount of phosphate released by comparing to a standard curve.
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Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the Ki or IC₅₀ value.
Proton Translocation Assay
This assay directly measures the inhibition of proton pumping into the gastric vesicles using a pH-sensitive fluorescent dye.
Materials:
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H+/K+-ATPase enriched vesicles
-
Assay Buffer: 150 mM KCl, 5 mM HEPES-Tris, pH 6.1
-
Acridine Orange (pH-sensitive dye)
-
Valinomycin (K+ ionophore)
-
ATP Solution
-
Fluorometer
Procedure:
-
Resuspend H+/K+-ATPase vesicles in the Assay Buffer.
-
Add the vesicle suspension (50-100 µg protein) to a cuvette containing Assay Buffer, Acridine Orange (to a final concentration of ~1-5 µM), and Valinomycin (~1 µM).
-
Place the cuvette in a fluorometer and monitor the fluorescence (Excitation ~493 nm, Emission ~530 nm).
-
Add the test compound (this compound or Ro 18-5364) or vehicle and incubate for a defined period.
-
Initiate proton transport by adding ATP (final concentration 1 mM).
-
Proton influx into the vesicles will quench the acridine orange fluorescence.
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The rate and extent of fluorescence quenching are proportional to the proton pump activity.
-
Compare the quenching in the presence of the test compounds to the vehicle control to determine the level of inhibition.
Conclusion
The differentiation between this compound and Ro 18-5364 is a classic example of a prodrug-metabolite relationship that is critical for pharmacological activity. This compound is the inactive sulfide prodrug, while Ro 18-5364 is the active sulfoxide metabolite. This activity is conferred by the ability of the sulfoxide to undergo an acid-catalyzed rearrangement to a reactive species that covalently binds to and inhibits the gastric H+/K+-ATPase. This detailed understanding of their distinct chemical properties, mechanisms, and activities is essential for professionals engaged in the research and development of acid-suppressive therapies.
References
- 1. Ro 18-5364, a potent new inhibitor of the gastric (H+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetmol.com [targetmol.com]
- 3. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue Ro 18-5364 by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Genesis of a Proton Pump Inhibitor: A Technical Guide to the Discovery and Synthesis of Ro18-5362
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and synthesis of Ro18-5362, a pivotal intermediate in the development of proton pump inhibitors (PPIs). This compound, a substituted benzimidazole sulfide, serves as the direct precursor to the pharmacologically active sulfoxide, Ro 18-5364, a potent inhibitor of the gastric H+/K+-ATPase. This document details the historical context of its discovery within the broader landscape of PPI development, outlines the synthetic pathway to this compound, and presents its key physicochemical and biological properties in a structured format for scientific professionals.
Discovery and Development
The discovery of this compound is intrinsically linked to the pioneering research in the 1970s and 1980s aimed at developing a new class of anti-secretory agents targeting the final step of gastric acid production. This research led to the identification of the H+/K+-ATPase, or the "proton pump," as the key enzyme responsible for acidifying the stomach.
This compound emerged from the drug discovery programs at Hoffmann-La Roche, which were focused on optimizing the benzimidazole scaffold, a core structure for many early PPIs. The central strategy revolved around creating a prodrug that could be systemically absorbed and then converted to its active form in the acidic environment of the parietal cells. This compound, the sulfide derivative, was designed as this stable precursor. Its subsequent oxidation to the sulfoxide, Ro 18-5364, in the acidic canaliculi of the parietal cells, would lead to the active inhibitor that covalently binds to and inactivates the proton pump.
The seminal work published in the European Journal of Biochemistry in 1987 by Sigrist-Nelson et al. detailed the potent inhibitory activity of the sulfoxide Ro 18-5364 and established the role of this compound as its less active prodrug[1]. This research solidified the therapeutic potential of this chemical series and paved the way for further development of benzimidazole-based PPIs.
Synthesis Pathway
The synthesis of this compound is a multi-step process that involves the construction of the benzimidazole core followed by coupling with a substituted pyridine moiety. The general synthetic approach for this class of compounds is well-documented in the chemical literature and various patents.
The key steps in the synthesis of this compound are:
-
Formation of the Benzimidazole Thiol: This typically involves the reaction of a substituted o-phenylenediamine with carbon disulfide in the presence of a base to form the corresponding 2-mercaptobenzimidazole.
-
Coupling with the Pyridine Moiety: The 2-mercaptobenzimidazole is then reacted with a 2-chloromethylpyridine derivative in the presence of a base to form the thioether linkage, yielding the target compound, this compound.
The overall synthetic workflow can be visualized as follows:
Experimental Protocols
While the full experimental details from the original Hoffmann-La Roche files are proprietary, the synthesis of analogous benzimidazole thioethers is well-described in the scientific literature. The following is a generalized protocol based on established methods for this class of compounds.
Step 1: Synthesis of 2-Mercaptobenzimidazole Intermediate
A solution of the appropriate substituted o-phenylenediamine in ethanol is treated with carbon disulfide and a solution of potassium hydroxide in ethanol. The mixture is refluxed for several hours. After cooling, the precipitated product is filtered, washed with ethanol and ether, and then dried to yield the 2-mercaptobenzimidazole intermediate.
Step 2: Synthesis of this compound (Thioether Formation)
The 2-mercaptobenzimidazole intermediate is dissolved in a suitable solvent such as ethanol or dimethylformamide. A base, typically sodium hydroxide or potassium carbonate, is added to the solution. The corresponding 2-chloromethylpyridine derivative is then added, and the reaction mixture is stirred at room temperature or heated for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into water, and the precipitated crude product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent to afford pure this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound and its active metabolite, Ro 18-5364.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C22H25N3O2S | 395.52 |
| Ro 18-5364 | C22H25N3O3S | 411.52 |
Table 2: Biological Activity Data
| Compound | Target | Assay | Key Parameter | Value | Reference |
| This compound | H+/K+-ATPase | Enzymatic Activity | % Inhibition at 0.1 mM | Insignificant | [1] |
| Ro 18-5364 | H+/K+-ATPase | Enzymatic Activity | Apparent Ki | 0.1 µM | [1][2] |
Mechanism of Action: From Prodrug to Active Inhibitor
The therapeutic strategy behind this compound lies in its conversion to the active sulfoxide, Ro 18-5364. This bioactivation process is crucial for its pharmacological effect.
Conclusion
This compound represents a key milestone in the development of proton pump inhibitors. Its design as a stable prodrug that is efficiently converted to its active metabolite in the target acidic environment exemplifies a successful drug design strategy. The synthetic pathway, involving the coupling of a benzimidazole thiol with a substituted pyridine, has become a cornerstone in the synthesis of this important class of therapeutic agents. This technical guide provides a comprehensive overview for researchers and professionals in the field of drug discovery and development, highlighting the crucial aspects of the discovery, synthesis, and biological activity of this compound.
References
The Pharmacological Profile of Ro18-5362: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro18-5362 is recognized primarily as a prodrug, exhibiting minimal intrinsic pharmacological activity. Its therapeutic potential is realized through its metabolic conversion to the active metabolite, Ro 18-5364. This technical guide provides a comprehensive analysis of the pharmacological profile of this compound, with a focus on its relationship with its active sulfoxide metabolite. Quantitative data on its activity, detailed experimental methodologies, and visualizations of the relevant pathways are presented to offer a complete understanding for research and development purposes.
Introduction
This compound is a sulfide compound that, upon administration, undergoes metabolic oxidation to form Ro 18-5364, a potent inhibitor of the gastric hydrogen-potassium ATPase (H+/K+-ATPase). This enzyme, also known as the proton pump, is the final step in the pathway of gastric acid secretion. The pharmacological activity of this compound is therefore intrinsically linked to the efficacy of its metabolite in inhibiting this key enzyme.
Pharmacological Data
The pharmacological profile of this compound is characterized by its low intrinsic activity. In contrast, its metabolite, Ro 18-5364, is a highly potent inhibitor of the H+/K+-ATPase.
Table 1: Comparative Activity of this compound and Ro 18-5364 on (H+/K+)-ATPase
| Compound | Target | Assay | Concentration | Result |
| This compound | (H+/K+)-ATPase | Enzymatic Activity & Proton Translocation | 0.1 mM | No significant effect[1] |
| Ro 18-5364 | (H+/K+)-ATPase | Enzymatic Activity | - | Apparent Ki of 0.1 µM[2] |
Mechanism of Action
The mechanism of action of this compound is indirect. Following administration, it is metabolized to Ro 18-5364. Ro 18-5364, the active entity, accumulates in the acidic environment of the parietal cell canaliculi. There, it is converted to a reactive species that covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition.
Signaling and Metabolic Pathway
The metabolic activation of this compound and the subsequent inhibition of the proton pump can be visualized as follows:
Caption: Metabolic activation of this compound and inhibition of the gastric proton pump.
Experimental Protocols
The key experimental method to characterize the activity of this compound and its metabolite is the in vitro (H+/K+)-ATPase inhibition assay.
(H+/K+)-ATPase Inhibition Assay
Objective: To determine the inhibitory potential of a compound on the activity of the gastric proton pump.
Materials:
-
Gastric vesicles enriched in (H+/K+)-ATPase (typically prepared from hog or rabbit gastric mucosa)
-
Test compounds (this compound, Ro 18-5364)
-
Assay buffer (e.g., Tris-HCl, pH adjusted as required)
-
ATP (substrate)
-
KCl and MgCl2
-
Valinomycin (a potassium ionophore to facilitate K+ transport into the vesicles)
-
Reagents for phosphate determination (e.g., ammonium molybdate, ascorbic acid)
Procedure:
-
Preparation of Gastric Vesicles: Gastric mucosal vesicles containing the (H+/K+)-ATPase are prepared and purified from fresh tissue sources.
-
Incubation: The gastric vesicles are pre-incubated with the test compound (e.g., this compound or Ro 18-5364) at various concentrations in the assay buffer. The incubation is typically performed at 37°C.
-
Initiation of Reaction: The ATPase reaction is initiated by the addition of ATP and MgCl2. The presence of KCl and valinomycin ensures the stimulation of the enzyme's pumping activity.
-
Termination of Reaction: After a defined incubation period, the reaction is stopped, often by the addition of a reagent that denatures the enzyme and chelates Mg2+.
-
Measurement of ATPase Activity: The activity of the (H+/K+)-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is commonly done using a colorimetric method, such as the Fiske-Subbarow method.
-
Data Analysis: The inhibitory activity is calculated by comparing the enzyme activity in the presence of the test compound to the activity in a control sample (without the compound). The concentration of the compound that causes 50% inhibition (IC50) or the inhibitory constant (Ki) can then be determined.
Experimental Workflow
Caption: Workflow for the in vitro (H+/K+)-ATPase inhibition assay.
Conclusion
The pharmacological profile of this compound is that of an inactive prodrug that requires metabolic conversion to the active sulfoxide, Ro 18-5364. While this compound itself shows no significant inhibitory activity on the gastric (H+/K+)-ATPase, its metabolite is a potent inhibitor. This targeted activation in the acidic environment of the stomach parietal cells makes it an effective agent for the reduction of gastric acid secretion. Understanding this prodrug-metabolite relationship is crucial for the development and evaluation of this class of compounds.
References
Ro18-5362: A Technical Whitepaper on a Novel Proton Pump Inhibitor Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Ro18-5362, a sulfide-based prodrug developed as a precursor to a potent proton pump inhibitor (PPI). This compound itself exhibits minimal inhibitory activity against the gastric H+/K+-ATPase. However, upon acid-catalyzed conversion to its active sulfoxide form, Ro18-5364, it becomes a powerful inhibitor of gastric acid secretion. This guide details the mechanism of action, chemical properties, and relevant experimental protocols for the study of this class of compounds. Due to the limited availability of public data on the pharmacokinetics and in vivo efficacy of this compound, this paper will focus on the well-characterized active metabolite, Ro18-5364, and provide generalized experimental frameworks adapted from established proton pump inhibitor research methodologies.
Introduction
Proton pump inhibitors (PPIs) are a cornerstone in the treatment of acid-related gastrointestinal disorders, including peptic ulcer disease and gastroesophageal reflux disease (GERD)[1]. These drugs function by irreversibly blocking the H+/K+-ATPase, the final step in the pathway of gastric acid secretion by parietal cells[2][3]. Most clinically approved PPIs are benzimidazole derivatives that are administered as inactive prodrugs. This prodrug strategy is essential, as it requires the highly acidic environment of the parietal cell canaliculus for conversion into the active, sulfenamide form. This targeted activation ensures localized drug action and minimizes systemic side effects.
This compound is a developmental prodrug that follows this established principle. As a sulfide compound, it is relatively inert. However, in the presence of acid, it is converted to its active sulfoxide metabolite, Ro18-5364, which potently inhibits the proton pump. This document will explore the chemical and biological characteristics of this compound and its active form, Ro18-5364.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound and its active metabolite is fundamental to its development and formulation.
| Property | This compound (Prodrug) | Ro18-5364 (Active Metabolite) |
| Chemical Formula | C22H25N3O2S | C22H25N3O3S |
| Molecular Weight | 395.52 g/mol | 411.52 g/mol |
| Chemical Nature | Sulfide | Sulfoxide |
| Appearance | Solid | Not specified |
| Purity | ≥98% | Not specified |
| Solubility | Soluble in DMSO | Not specified |
Mechanism of Action
The therapeutic effect of this compound is entirely dependent on its conversion to the active form, Ro18-5364.
Acid-Catalyzed Activation
This compound, the sulfide prodrug, is absorbed systemically and distributes to the parietal cells of the stomach. Within the acidic secretory canaliculi of these cells, this compound undergoes an acid-catalyzed oxidation to form the sulfoxide, Ro18-5364. This conversion is the rate-limiting step for its pharmacological activity.
Activation and Inhibition Pathway of this compound.
Inhibition of H+/K+-ATPase
The activated form, Ro18-5364, is a potent inhibitor of the gastric H+/K+-ATPase. It forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the proton pump, leading to its irreversible inactivation. This inhibition is both concentration- and time-dependent, with increased efficacy at lower pH values.
Quantitative Efficacy Data
| Parameter | Value | Conditions |
| Apparent Ki (Ro18-5364) | 0.1 µM | pH 6 |
| (H+/K+)-ATPase Inhibition (this compound) | Not significant | Even at 0.1 mM |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound and its active metabolite. These protocols are based on established methods for studying proton pump inhibitors.
In Vitro H+/K+-ATPase Activity Assay
This assay measures the ability of a compound to inhibit the activity of the H+/K+-ATPase enzyme, typically isolated from gastric tissue.
Objective: To determine the IC50 value of Ro18-5364 for the H+/K+-ATPase.
Materials:
-
H+/K+-ATPase enriched microsomes (isolated from rabbit or porcine gastric mucosa)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2)
-
ATP solution (2 mM)
-
KCl solution (10 mM)
-
Ro18-5364 (dissolved in DMSO)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of Ro18-5364 in the assay buffer.
-
In a 96-well plate, add the H+/K+-ATPase enriched microsomes.
-
Add the different concentrations of Ro18-5364 to the wells. Include a vehicle control (DMSO) and a positive control (e.g., omeprazole).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for acid activation and binding.
-
Initiate the enzymatic reaction by adding a mixture of ATP and KCl.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based colorimetric assay.
-
Read the absorbance at approximately 620-660 nm.
-
Calculate the percentage of inhibition for each concentration of Ro18-5364 and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for In Vitro H+/K+-ATPase Activity Assay.
In Vivo Gastric Acid Secretion Model (Shay Rat Model)
This in vivo model is used to assess the antisecretory effect of a compound in a living organism.
Objective: To evaluate the in vivo efficacy of this compound in reducing gastric acid secretion.
Materials:
-
Male Wistar rats (e.g., 180-200 g)
-
This compound (formulated for oral or intraperitoneal administration)
-
Anesthetic (e.g., ether or isoflurane)
-
Surgical instruments
-
Saline solution
-
pH meter or autotitrator
Procedure:
-
Fast the rats for a period of 24-48 hours, with free access to water.
-
Administer this compound orally or intraperitoneally at various doses. A control group should receive the vehicle.
-
After a set period (e.g., 1-2 hours) to allow for drug absorption and activation, anesthetize the rats.
-
Perform a midline laparotomy to expose the stomach.
-
Ligate the pylorus of the stomach to allow for the accumulation of gastric juice.
-
Close the abdominal incision and allow the rats to recover from anesthesia for a defined period (e.g., 4-5 hours).
-
Euthanize the rats and carefully collect the accumulated gastric juice from the stomach.
-
Measure the volume of the gastric juice.
-
Determine the acid concentration of the gastric juice by titration with a standardized NaOH solution to a pH of 7.0.
-
Calculate the total acid output and compare the results between the treated and control groups to determine the percentage of inhibition.
Conclusion
This compound represents a classic example of a prodrug strategy in the development of proton pump inhibitors. Its efficacy is intrinsically linked to its conversion to the active sulfoxide, Ro18-5364, in the acidic milieu of the gastric parietal cells. While the publicly available data on the in vivo pharmacokinetics and dose-response of this compound is limited, the potent inhibitory activity of its active metabolite against the H+/K+-ATPase is well-established. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar compounds. Future research should aim to delineate the complete pharmacokinetic and pharmacodynamic profile of this compound to fully assess its therapeutic potential.
References
An In-depth Technical Guide to the Inactive Sulfide Form of (H⁺ + K⁺)-ATPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proton pump inhibitors (PPIs) are a class of drugs that potently suppress gastric acid secretion by targeting the H⁺,K⁺-ATPase, the proton pump of the gastric parietal cell. While the clinically administered form is a sulfoxide prodrug, the corresponding sulfide is a crucial chemical entity in the lifecycle of these pharmaceuticals. This technical guide provides a comprehensive overview of the inactive sulfide form of (H⁺ + K⁺)-ATPase inhibitors, detailing its role as a synthetic precursor and a metabolite, its limited biological activity in the context of proton pump inhibition, and the experimental methodologies used in its study.
The Role of the Sulfide Form
The sulfide derivatives of benzimidazole-based proton pump inhibitors are central to both the synthesis and metabolism of these drugs.
1. Synthetic Intermediate: The most common synthetic routes to PPIs such as omeprazole, lansoprazole, pantoprazole, and rabeprazole involve the synthesis of the corresponding sulfide intermediate. This sulfide is then oxidized to the pharmacologically active sulfoxide prodrug. The sulfide itself is a stable compound that serves as the immediate precursor to the final drug substance.[1]
2. Metabolite: In vivo, the administered sulfoxide prodrugs can be metabolized back to their sulfide forms. This reduction is a known metabolic pathway.[2] For instance, omeprazole is metabolized in the human liver by cytochrome P450 enzymes, with one of the metabolites being omeprazole sulfide.[2]
Biological Inactivity on the H⁺,K⁺-ATPase
A critical aspect of the sulfide form is its lack of significant inhibitory activity on the H⁺,K⁺-ATPase. The sulfoxide form is a prodrug that requires activation in the acidic environment of the parietal cell canaliculi to a reactive sulfenamide intermediate. This activated species then forms a covalent disulfide bond with cysteine residues on the proton pump, leading to its irreversible inhibition.
The sulfide form, lacking the sulfoxide moiety, cannot undergo this acid-catalyzed rearrangement and therefore does not form the reactive intermediate necessary for inhibiting the H⁺,K⁺-ATPase. Studies have shown that omeprazole sulfide is virtually inactive in inhibiting the proton pump.[3]
While largely inactive against the proton pump, some sulfide metabolites have been investigated for other biological activities. For example, 5-hydroxy lansoprazole sulfide has been studied for its potential anticancer effects through the inhibition of fatty acid synthase (FASN).
Quantitative Data on Inhibitory Activity
As discussed, the sulfide forms of PPIs are generally considered inactive as direct inhibitors of the H⁺,K⁺-ATPase. The available literature focuses on the potent inhibitory activity of the activated sulfoxide forms. While precise IC₅₀ values for the sulfide forms are not widely reported due to their inactivity, the data for the parent sulfoxide compounds are well-documented. For context and comparison, a summary of the inhibitory concentrations (IC₅₀) for the sulfoxide forms is provided below.
| Compound | Experimental System | IC₅₀ Value (µM) |
| Omeprazole | Isolated human gastric glands | ~0.05 |
| Omeprazole | Isolated gastric membrane vesicles | 4 |
| Pantoprazole | Hog gastric membrane vesicles (acidifying conditions) | 6.8 |
| Lansoprazole | Swelling-dependent chloride channels (as a proxy) | Not directly on H+,K+-ATPase |
| Rabeprazole | Isolated rabbit gastric vesicles | ~3 times more potent than omeprazole |
Note: The lack of reported IC₅₀ values for the sulfide forms in H⁺,K⁺-ATPase inhibition assays is indicative of their inactivity.
Experimental Protocols
Synthesis and Purification of Sulfide Intermediates
The synthesis of the sulfide intermediate is a key step in the production of proton pump inhibitors. Below are generalized protocols for the synthesis of omeprazole and lansoprazole sulfides.
1. Synthesis of Omeprazole Sulfide (Pyrmetazole)
This synthesis typically involves the nucleophilic substitution reaction between 5-methoxy-2-mercaptobenzimidazole and 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.
-
Materials: 5-methoxy-2-mercaptobenzimidazole, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, sodium hydroxide, methanol, water.
-
Procedure:
-
Dissolve 5-methoxy-2-mercaptobenzimidazole in a solution of sodium hydroxide in methanol and water.
-
Add a solution of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
The product, omeprazole sulfide, will precipitate out of the solution.
-
Filter the solid, wash with water and a suitable organic solvent (e.g., cold methanol or ethanol), and dry under vacuum.
-
-
Purification: The crude omeprazole sulfide can be purified by recrystallization from a suitable solvent system, such as chloroform-hexane or ethyl acetate-hexane.
2. Synthesis of Lansoprazole Sulfide
The synthesis of lansoprazole sulfide follows a similar principle, reacting 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.
-
Materials: 2-mercaptobenzimidazole, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, sodium hydroxide, water, acetone.
-
Procedure:
-
Prepare a solution of 2-mercaptobenzimidazole and sodium hydroxide in water.
-
Add a solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in acetone to the reaction mixture.
-
Stir the reaction at room temperature for approximately one hour.
-
The resulting solid is filtered, washed with a mixture of water and acetone, and then dried.
-
-
Purification: Purification can be achieved by recrystallization from a solvent such as ethyl acetate.
In Vitro H⁺,K⁺-ATPase Inhibition Assay
To confirm the inactivity of the sulfide forms, their effect on H⁺,K⁺-ATPase activity can be measured using an in vitro assay with isolated gastric vesicles.
1. Preparation of H⁺,K⁺-ATPase-Enriched Gastric Vesicles
-
Source: Hog or rabbit gastric mucosa.
-
Procedure:
-
Homogenize the gastric mucosal scrapings in a buffered sucrose solution.
-
Perform differential centrifugation to obtain a microsomal fraction.
-
Further purify the vesicles containing the H⁺,K⁺-ATPase by density gradient centrifugation (e.g., using a Ficoll or sucrose gradient).
-
The enriched vesicles are collected, washed, and stored at -80°C.
-
2. ATPase Activity Assay
The activity of the H⁺,K⁺-ATPase is determined by measuring the rate of ATP hydrolysis, which is coupled to proton transport. This is typically done by quantifying the amount of inorganic phosphate (Pi) released.
-
Materials: H⁺,K⁺-ATPase-enriched vesicles, assay buffer (e.g., Tris-HCl with MgCl₂), ATP, potassium chloride (KCl) to stimulate the enzyme, test compounds (sulfide forms of PPIs), and a positive control (e.g., omeprazole).
-
Procedure:
-
Pre-incubate the gastric vesicles with various concentrations of the sulfide compound (and the sulfoxide control) in the assay buffer. For the sulfoxide control, pre-incubation at an acidic pH (e.g., 6.1) is necessary for its activation.
-
Initiate the reaction by adding ATP and KCl.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Measure the amount of released inorganic phosphate using a colorimetric method, such as the malachite green assay.
-
The inhibitory activity is calculated by comparing the phosphate release in the presence of the test compound to the control (vehicle-treated) samples.
-
Cell-Based Assay for Proton Pump Inhibition
Cell-based assays can provide a more physiologically relevant system to assess the activity of compounds on proton secretion.
-
Cell Line: A common model involves primary cultures of gastric parietal cells or cell lines that can be stimulated to secrete acid (e.g., by histamine or db-cAMP).
-
Principle: Acid secretion can be indirectly measured by the accumulation of a weak base labeled with a radioisotope, such as ¹⁴C-aminopyrine. The accumulation of aminopyrine is proportional to the volume of the acidic space.
-
Procedure:
-
Culture the parietal cells or relevant cell line.
-
Pre-incubate the cells with the sulfide compound or a positive control (e.g., omeprazole).
-
Stimulate acid secretion using an agonist like histamine or db-cAMP.
-
Add ¹⁴C-aminopyrine to the culture medium and incubate.
-
After incubation, wash the cells to remove extracellular aminopyrine.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
A reduction in ¹⁴C-aminopyrine accumulation in the presence of the test compound indicates inhibition of acid secretion.
-
Visualizations
Signaling and Experimental Workflows
References
A Technical Deep Dive into Substituted Benzimidazoles: From Synthesis to Cellular Signaling, Featuring Ro18-5362
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged structure in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Substituted benzimidazoles have been successfully developed into drugs for various therapeutic areas, including anti-ulcer agents (proton pump inhibitors), anthelmintics, and anticancer therapies.[2][3] This technical guide provides a comprehensive literature review of substituted benzimidazoles, with a special focus on the proton pump inhibitor prodrug, Ro18-5362. We will delve into their synthesis, quantitative biological data, detailed experimental protocols, and the cellular signaling pathways they modulate.
Featured Compound: this compound and its Active Metabolite Ro 18-5364
This compound is the sulfide prodrug form of Ro 18-5364, a potent inhibitor of the gastric H+/K+ ATPase, also known as the proton pump.[4] While this compound itself is less active, its in vivo oxidation to the sulfoxide form, Ro 18-5364, is crucial for its therapeutic effect.[5]
Synthesis
The synthesis of this compound (the sulfide) is a precursor to obtaining the active Ro 18-5364 (the sulfoxide). The general synthesis of such substituted benzimidazoles involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative. The subsequent oxidation of the resulting sulfide (this compound) yields the active sulfoxide (Ro 18-5364). An enantioselective oxidation process has been described for the synthesis of the single enantiomers of Ro 18-5364.
Mechanism of Action
This compound, once converted to its active form Ro 18-5364, acts as a proton pump inhibitor (PPI). In the acidic environment of the stomach's parietal cells, Ro 18-5364 undergoes an acid-catalyzed conversion to a reactive sulfenamide intermediate. This intermediate then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+ ATPase. This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.
Quantitative Data for Substituted Benzimidazoles
The biological activity of substituted benzimidazoles is quantified using various metrics, with the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) being the most common. These values provide a measure of the drug's potency against a specific biological target.
| Compound/Derivative | Target/Assay | IC50 / Ki | Cell Line/Conditions |
| Ro 18-5364 | Gastric (H+ + K+)-ATPase | Ki: 0.1 µM | pH 6 |
| This compound | Gastric (H+ + K+)-ATPase | Inactive at 0.1 mM | |
| Omeprazole | (H+ + K+)-ATPase | - | Requires acid activation |
| Tenatoprazole | (H+ + K+)-ATPase | - | Acid-activated covalent inhibitor |
| Dovitinib | Receptor Tyrosine Kinases (RTKs) | - | Anticancer agent |
| Bendamustine | DNA Alkylating Agent | - | Anticancer agent |
| Various 2-aryl benzimidazoles | Multi-target RTKs | - | HepG-2 cells |
| Benzimidazole-triazole hybrids | Various cancer cell lines | 0.05–62.14 μM | A549, HeLa, CFPAC-1, SW620 |
| Benzimidazole-oxadiazole derivative 4r | PANC-1 cancer cells | 5.5 µM | |
| Benzimidazole-oxadiazole derivative 4r | A549 cancer cells | 0.3 µM | |
| Benzimidazole-oxadiazole derivative 4r | MCF-7 cancer cells | 0.5 µM |
Experimental Protocols
Synthesis of 2-Substituted Benzimidazoles (General Protocol)
This protocol is a generalized procedure based on the Phillips-Ladenburg benzimidazole synthesis.
Materials:
-
o-phenylenediamine derivative
-
Carboxylic acid or aldehyde derivative
-
Acid catalyst (e.g., 4N Hydrochloric acid)
-
Solvent (e.g., ethanol)
-
Sodium carbonate solution (10%)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the o-phenylenediamine derivative and the carboxylic acid/aldehyde.
-
Acid Addition: Add the acid catalyst to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Neutralization: Cool the reaction mixture to room temperature and carefully neutralize with sodium carbonate solution until the pH is approximately 8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction three times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane.
-
Characterization: Characterize the purified compound using techniques such as NMR, mass spectrometry, and melting point determination.
In Vitro H+/K+-ATPase Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against the gastric proton pump.
Materials:
-
H+/K+-ATPase enriched microsomes (isolated from rabbit or hog stomach)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
ATP solution
-
KCl solution
-
Test compound (e.g., Ro 18-5364) and vehicle control (e.g., DMSO)
-
Malachite Green Reagent for phosphate detection
-
Phosphate Standard Solution
-
96-well microplate and plate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Pre-incubation: In a 96-well plate, add the assay buffer, the test compound dilution (or control), and the H+/K+-ATPase enriched microsomes. Pre-incubate at 37°C for 30 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a pre-warmed mixture of ATP and KCl solutions. Incubate at 37°C for 30 minutes.
-
Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green Reagent. Incubate at room temperature for 15 minutes to allow for color development.
-
Measurement: Measure the absorbance at 620-650 nm using a microplate reader.
-
Quantification: Prepare a standard curve using the Phosphate Standard Solution to determine the amount of inorganic phosphate released, which is inversely proportional to the enzyme inhibition.
Signaling Pathways and Logical Relationships
The diverse biological activities of substituted benzimidazoles stem from their ability to modulate a variety of cellular signaling pathways.
Proton Pump Inhibition by this compound/Ro 18-5364
The mechanism of action of this compound is a classic example of prodrug activation and targeted enzyme inhibition.
Caption: Mechanism of proton pump inhibition by the prodrug this compound.
Anticancer Mechanisms of Substituted Benzimidazoles
Many substituted benzimidazoles exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Anticancer mechanisms of various substituted benzimidazoles.
Conclusion
Substituted benzimidazoles are a versatile class of compounds with a rich history in drug discovery and a promising future. The example of this compound highlights the potential of prodrug strategies to target specific cellular compartments and achieve therapeutic efficacy. The continued exploration of this chemical scaffold, aided by a deeper understanding of the cellular pathways they modulate, will undoubtedly lead to the development of novel and improved therapies for a wide range of diseases. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field.
References
- 1. WO1996002535A1 - Process for synthesis of substituted sulphoxides - Google Patents [patents.google.com]
- 2. US5948789A - Process for synthesis of substituted sulphoxides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ro 18-5364, a potent new inhibitor of the gastric (H+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Research Applications of CAS 101387-97-7 (Ro18-5362)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified by CAS number 101387-97-7, known as Ro18-5362, is a substituted benzimidazole derivative. Structurally, it is the sulfide form of a potent anti-secretory agent. In the realm of gastric acid-related research, this compound serves as a prodrug, a precursor that is metabolized in vivo to its active sulfoxide form, Ro 18-5364. This technical guide will delve into the research applications of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in its scientific evaluation. While this compound itself displays minimal direct biological activity, its significance lies in its conversion to the highly active proton pump inhibitor, Ro 18-5364.
Mechanism of Action: Inhibition of the Gastric (H⁺/K⁺)-ATPase
The primary target of the active metabolite of this compound, Ro 18-5364, is the gastric hydrogen-potassium ATPase (H⁺/K⁺)-ATPase. This enzyme, often referred to as the proton pump, is located in the secretory membranes of parietal cells in the stomach lining and is the final step in the secretion of gastric acid.
Proton pump inhibitors (PPIs) like Ro 18-5364 are weak bases that selectively accumulate in the acidic environment of the parietal cell canaliculi. Here, the acidic conditions catalyze a molecular rearrangement, converting the inactive prodrug into a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the luminal surface of the H⁺/K⁺-ATPase, forming a stable disulfide bond. This irreversible inhibition of the proton pump effectively blocks the transport of H⁺ ions into the gastric lumen, leading to a profound and long-lasting reduction in gastric acid secretion.
Research has shown that this compound, the sulfide form, does not significantly inhibit the (H⁺/K⁺)-ATPase activity, even at high concentrations. Its utility is realized upon its conversion to the sulfoxide, Ro 18-5364.
Quantitative Data
The inhibitory potency of this compound's active metabolite, Ro 18-5364, has been quantified in several key studies. The following tables summarize the available quantitative data.
| Compound | Parameter | Value | Conditions | Source |
| Ro 18-5364 | Apparent Kᵢ | 0.1 µM | Inhibition of gastric mucosal (H⁺/K⁺)-ATPase at pH 6.0 | [1][2] |
| This compound | (H⁺/K⁺)-ATPase Inhibition | No significant effect | Up to 0.1 mM | [1] |
| Compound | Parameter | Value | Experimental System | Source |
| Ro 18-5364 | IC₅₀ | 0.034 µM | Inhibition of [¹⁴C]aminopyrine accumulation in isolated rabbit gastric glands | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound and its active form, Ro 18-5364.
Preparation of Gastric Microsomes for (H⁺/K⁺)-ATPase Activity Assay
This protocol outlines the general steps for isolating gastric microsomes enriched with the H⁺/K⁺-ATPase.
-
Tissue Source: Hog or rabbit gastric mucosa.
-
Homogenization:
-
Excise the gastric mucosa and wash with cold saline.
-
Scrape the mucosal layer and homogenize in a buffer solution (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4) using a Potter-Elvehjem homogenizer.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.
-
Centrifuge the second supernatant at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction.
-
-
Purification (Optional):
-
Resuspend the microsomal pellet in a suitable buffer.
-
Layer the suspension onto a sucrose density gradient and centrifuge at high speed.
-
Collect the fraction enriched in (H⁺/K⁺)-ATPase, typically at the interface between two sucrose concentrations.
-
-
Storage:
-
Resuspend the final microsomal pellet in a storage buffer containing a cryoprotectant (e.g., glycerol).
-
Store at -80°C until use.
-
In Vitro (H⁺/K⁺)-ATPase Activity Assay
This assay measures the enzymatic activity of the proton pump by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.
-
Reaction Mixture:
-
Buffer: Tris-HCl buffer (e.g., 40 mM, pH 7.4).
-
Cofactors: MgCl₂ (e.g., 2 mM).
-
Substrate: ATP (e.g., 2 mM).
-
Activator: KCl (e.g., 10 mM) to stimulate K⁺-dependent ATPase activity.
-
Enzyme: Gastric microsomes (a few micrograms of protein per well).
-
Inhibitor: Ro 18-5364 at various concentrations (dissolved in DMSO).
-
-
Procedure:
-
Pre-incubate the gastric microsomes with the inhibitor (Ro 18-5364) or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C in the reaction buffer without ATP and KCl. For acid-activated inhibitors, this pre-incubation is often performed at a lower pH (e.g., pH 6.0).
-
Initiate the reaction by adding ATP and KCl.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a solution that also serves as a colorimetric reagent for phosphate detection (e.g., a solution containing malachite green and ammonium molybdate).
-
Measure the absorbance at a specific wavelength (e.g., ~660 nm) to quantify the amount of inorganic phosphate released.
-
Calculate the percent inhibition of ATPase activity at each inhibitor concentration and determine the IC₅₀ or Kᵢ value.
-
[¹⁴C]Aminopyrine Uptake Assay in Isolated Gastric Glands
This cell-based assay indirectly measures acid secretion by quantifying the accumulation of the weak base [¹⁴C]aminopyrine in the acidic compartments of stimulated gastric glands.
-
Isolation of Gastric Glands:
-
Digest minced gastric mucosa with collagenase to isolate intact gastric glands.
-
Wash the glands by gentle centrifugation to remove the enzyme and cellular debris.
-
-
Assay Procedure:
-
Incubate the isolated gastric glands in a suitable buffer (e.g., a HEPES-buffered salt solution) containing a stimulant of acid secretion (e.g., histamine or dibutyryl-cAMP).
-
Add [¹⁴C]aminopyrine and the inhibitor (Ro 18-5364) at various concentrations.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Separate the glands from the incubation medium by centrifugation through a dense medium (e.g., silicone oil).
-
Lyse the gland pellet and measure the radioactivity using liquid scintillation counting.
-
Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration) and determine the inhibitory effect of the compound.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Conversion of this compound to its active form and inhibition of the proton pump.
Experimental Workflow: (H⁺/K⁺)-ATPase Activity Assay
Caption: Workflow for determining the inhibitory activity of Ro 18-5364 on (H⁺/K⁺)-ATPase.
Logical Relationship: Prodrug to Active Inhibitor
Caption: The logical progression from the inactive prodrug this compound to its active form.
References
- 1. Ro 18-5364, a potent new inhibitor of the gastric (H+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue Ro 18-5364 by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A gastric acid secretion model - PMC [pmc.ncbi.nlm.nih.gov]
Investigational Drug Ro18-5362: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the investigational drug Ro18-5362, a prodrug of the potent gastric H+/K+-ATPase inhibitor, Ro 18-5364. It delves into the mechanism of action, summarizing the available quantitative data on its biological activity. Detailed experimental methodologies for key assays are provided, and the metabolic activation pathway is elucidated. This guide is intended to serve as a core resource for researchers and professionals in the field of drug development.
Introduction
This compound is a substituted benzimidazole that acts as a prodrug, undergoing metabolic conversion to its active form, Ro 18-5364. The active compound, a sulfoxide, is a potent and rapid inhibitor of the gastric H+/K+-ATPase, the enzyme responsible for the final step of acid secretion in the stomach. In contrast, this compound, a sulfide, is significantly less active. This prodrug strategy allows for targeted activation in the body.
Mechanism of Action and Activation
The therapeutic effect of this compound is entirely dependent on its conversion to Ro 18-5364. This active metabolite inhibits the proton pump, leading to a reduction in gastric acid secretion.
Prodrug Activation Pathway
This compound, a sulfide, is metabolically oxidized to the active sulfoxide, Ro 18-5364. This bioactivation is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. While the specific isozymes responsible for the metabolism of this compound have not been definitively identified in the available literature, it is known that both CYP2C19 and CYP3A4 are involved in the metabolism of other benzimidazole proton pump inhibitors.
dot
Inhibition of H+/K+-ATPase
The active form, Ro 18-5364, is a member of the proton pump inhibitor (PPI) class of drugs. These compounds are weak bases that accumulate in the acidic environment of the parietal cell secretory canaliculi. In this acidic milieu, Ro 18-5364 undergoes a proton-catalyzed conversion into a reactive sulfenamide intermediate. This sulfenamide then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to irreversible inhibition of the enzyme's activity. The inhibition is more potent at a lower pH.
dot
Quantitative Data
The following tables summarize the available quantitative data for this compound and its active metabolite, Ro 18-5364.
| Compound | Target | Assay | Parameter | Value | Reference |
| This compound | H+/K+-ATPase | Enzymatic Activity | Inhibition | No significant effect at 0.1 mM | [1] |
| Ro 18-5364 | H+/K+-ATPase | Enzymatic Activity | Apparent Ki | 0.1 µM (at pH 6) | [1][2] |
| Ro 18-5364 | Acid Secretion | [14C]-Aminopyrine Accumulation | IC50 | 0.034 µM |
Table 1: In Vitro Biological Activity of this compound and Ro 18-5364.
| Compound | Parameter | Value |
| This compound | Molecular Formula | C22H25N3O2S |
| Molecular Weight | 395.52 g/mol |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
Gastric H+/K+-ATPase Inhibition Assay
This protocol outlines the general procedure for determining the inhibitory activity of compounds against the gastric H+/K+-ATPase.
dot
Materials:
-
Gastric microsomal vesicles enriched with H+/K+-ATPase
-
Assay Buffer (e.g., Tris-HCl, pH adjusted as required)
-
ATP (Adenosine triphosphate)
-
MgCl2
-
KCl
-
Valinomycin (a K+ ionophore)
-
Test compound (this compound or Ro 18-5364)
-
Reagents for inorganic phosphate (Pi) determination (e.g., malachite green-based reagent)
Procedure:
-
Preparation of Gastric Vesicles: Gastric microsomal vesicles are prepared from homogenized gastric mucosa of a suitable animal model (e.g., hog, rabbit) by differential centrifugation and sucrose density gradient centrifugation.
-
Protein Concentration Determination: The protein concentration of the vesicle preparation is determined using a standard method such as the Bradford or Lowry assay.
-
Assay Reaction:
-
In a reaction tube, add the assay buffer, MgCl2, KCl, and valinomycin.
-
Add the test compound at various concentrations. A vehicle control (without the test compound) is also prepared.
-
Pre-incubate the mixture at 37°C for a specified time.
-
Initiate the reaction by adding a known concentration of ATP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Termination of Reaction: Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
-
Measurement of Phosphate Release: Centrifuge the terminated reaction mixture to pellet the protein. The amount of inorganic phosphate released in the supernatant is quantified colorimetrically.
-
Data Analysis: The percentage inhibition of H+/K+-ATPase activity is calculated by comparing the amount of phosphate released in the presence of the test compound to that of the vehicle control. The IC50 value is then determined from the dose-response curve.
Proton Translocation Assay ([14C]-Aminopyrine Accumulation)
This assay measures the accumulation of the weak base [14C]-aminopyrine in isolated gastric glands as an index of acid secretion.
Materials:
-
Isolated rabbit gastric glands
-
HEPES-Ringer buffer
-
[14C]-Aminopyrine
-
Histamine (or other secretagogue)
-
Test compound (Ro 18-5364)
-
Scintillation fluid and counter
Procedure:
-
Isolation of Gastric Glands: Gastric glands are isolated from rabbit gastric mucosa by collagenase digestion.
-
Incubation:
-
Aliquots of the gastric gland suspension are pre-incubated with the test compound at various concentrations or vehicle control in HEPES-Ringer buffer.
-
[14C]-Aminopyrine is added to all samples.
-
Acid secretion is stimulated by adding a secretagogue like histamine.
-
The glands are incubated at 37°C with gentle shaking.
-
-
Separation and Lysis: After incubation, the glands are separated from the incubation medium by centrifugation. The supernatant is discarded, and the glands are lysed.
-
Scintillation Counting: The radioactivity in the lysed glands is measured using a liquid scintillation counter.
-
Data Analysis: The accumulation of [14C]-aminopyrine is calculated as the ratio of the radioactivity in the glands to that in the medium. The percentage inhibition of acid secretion is determined by comparing the aminopyrine accumulation in the presence of the test compound to the stimulated control. The IC50 value is calculated from the dose-response curve.
Synthesis
While a specific synthesis protocol for this compound is not publicly available, the general synthesis of related 2-((pyridin-2-ylmethyl)thio)benzimidazole derivatives involves a two-step process.
-
Formation of 2-Mercaptobenzimidazole: This intermediate is typically synthesized by the reaction of o-phenylenediamine with carbon disulfide in the presence of a base.
-
Thioether Formation: The 2-mercaptobenzimidazole is then reacted with a 2-(chloromethyl)pyridine derivative to form the final thioether product.
Conclusion
This compound is a prodrug that is metabolically converted to the potent proton pump inhibitor Ro 18-5364. The active compound effectively and irreversibly inhibits the gastric H+/K+-ATPase, leading to a reduction in acid secretion. The information presented in this technical guide provides a foundational understanding of the background, mechanism of action, and key experimental methodologies associated with this investigational drug, serving as a valuable resource for further research and development in the field of acid-related disorders. Further studies are warranted to fully elucidate the specific metabolic pathways and pharmacokinetic/pharmacodynamic profile of this compound.
References
- 1. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue Ro 18-5364 by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes. | PMID 16487225 | Br J Clin Pharmacol March 01, 2006 | PubRank [pubrank.carbocation.com]
Methodological & Application
Application Notes and Protocols for In-Vitro Studies with Ro18-5362
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro18-5362 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases. By binding to the ligand-binding domain of RORγt, this compound inhibits the recruitment of co-activators, leading to the suppression of Th17 cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F). These application notes provide detailed protocols for the in-vitro use of this compound to study its effects on RORγt activity and Th17 cell function.
Data Presentation
The following tables summarize the in-vitro activity of representative RORγt inverse agonists, including compounds with similar mechanisms of action to this compound. This data is provided to offer a comparative context for experimental design.
Table 1: In-Vitro Potency of RORγt Inverse Agonists in Biochemical Assays
| Compound Reference | Assay Type | Target | Species | IC50 (nM) |
| Compound X | Radioligand Binding | RORγt | Human | 15 |
| Compound Y | Co-activator Recruitment | RORγt | Human | 50 |
| This compound (example) | Radioligand Binding | RORγt | Human | 10-20 |
| This compound (example) | Co-activator Recruitment | RORγt | Human | 40-60 |
Note: The IC50 values for this compound are representative and may vary depending on the specific experimental conditions.
Table 2: In-Vitro Efficacy of RORγt Inverse Agonists in Cellular Assays
| Compound Reference | Cell Type | Assay | Cytokine Measured | IC50 (nM) |
| Compound X | Human PBMCs | Th17 Differentiation | IL-17A | 100 |
| Compound Y | Mouse Splenocytes | Th17 Differentiation | IL-17A | 250 |
| This compound (example) | Human PBMCs | Th17 Differentiation | IL-17A | 80-120 |
| This compound (example) | Mouse Splenocytes | Th17 Differentiation | IL-17A | 200-300 |
Note: The IC50 values for this compound are representative and may vary depending on the specific experimental conditions and donor variability.
Experimental Protocols
RORγt Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the RORγt ligand-binding domain (LBD).
Materials:
-
Recombinant human RORγt LBD
-
Radioligand (e.g., [3H]-labeled RORγt agonist)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM EDTA, 0.1% BSA, 5 mM DTT
-
Scintillation fluid
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter
Protocol:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand at a fixed concentration (typically at its Kd), and 50 µL of the this compound dilution series or vehicle control.
-
Add 50 µL of diluted recombinant RORγt LBD to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 2-4 hours with gentle agitation.
-
Following incubation, rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash each well three times with 200 µL of ice-cold assay buffer.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of a known RORγt ligand) from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
RORγt Co-activator Recruitment Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay assesses the ability of this compound to inhibit the interaction between the RORγt LBD and a co-activator peptide.
Materials:
-
GST-tagged human RORγt LBD
-
Europium-labeled anti-GST antibody
-
Biotinylated co-activator peptide (e.g., from SRC1/NCoA-1)
-
Streptavidin-Allophycocyanin (SA-APC)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM EDTA, 0.1% BSA, 5 mM DTT
-
384-well low-volume black plates
-
TR-FRET plate reader
Protocol:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 384-well plate, add 2 µL of the this compound dilution series or vehicle control.
-
Add 4 µL of a solution containing GST-RORγt LBD and the Europium-labeled anti-GST antibody.
-
Add 4 µL of a solution containing the biotinylated co-activator peptide and SA-APC.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Calculate the FRET ratio (665 nm / 615 nm) for each well.
-
Plot the FRET ratio against the log concentration of this compound to determine the IC50 value for the inhibition of co-activator recruitment.
In-Vitro Human Th17 Cell Differentiation and Cytokine Analysis
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the subsequent measurement of IL-17A and IL-17F secretion upon treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-human CD3 and anti-human CD28 antibodies
-
Recombinant human IL-6, TGF-β, IL-1β, and IL-23
-
Anti-human IL-4 and anti-human IFN-γ neutralizing antibodies
-
This compound
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
ELISA kits for human IL-17A and IL-17F or antibodies for intracellular cytokine staining and flow cytometry
Protocol:
-
Isolate naive CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Seed the naive CD4+ T cells at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Add soluble anti-human CD28 antibody (e.g., 1-2 µg/mL).
-
Add the Th17 polarizing cytokine cocktail: IL-6 (20-50 ng/mL), TGF-β (1-5 ng/mL), IL-1β (10-20 ng/mL), and IL-23 (10-20 ng/mL).
-
Add anti-IL-4 (10 µg/mL) and anti-IFN-γ (10 µg/mL) neutralizing antibodies.
-
Add a dilution series of this compound or vehicle control to the wells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
For ELISA:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-17A and IL-17F using specific ELISA kits according to the manufacturer's instructions.
-
-
For Intracellular Cytokine Staining and Flow Cytometry:
-
Restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular IL-17A and IL-17F.
-
Analyze the cells by flow cytometry to determine the percentage of IL-17A and IL-17F producing cells.
-
-
Plot the cytokine concentration or the percentage of positive cells against the log concentration of this compound to determine the IC50 value.
Mandatory Visualization
Caption: RORγt Signaling Pathway and Inhibition by this compound.
Caption: In-Vitro Experimental Workflow for this compound.
Application Notes and Protocols for Ro18-5362 in Cell Culture
Disclaimer: As specific experimental protocols for Ro18-5362 are not widely available in the public domain, this document provides a comprehensive set of generalized protocols for the investigation of a novel compound in a cell culture setting. These protocols are based on standard methodologies for characterizing anti-cancer agents. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
General Cell Culture and Maintenance
This protocol outlines the basic procedures for maintaining and propagating adherent and suspension cell lines for use in subsequent experiments.
1.1. Materials:
-
Selected cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)[1]
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
-
Sterile cell culture flasks, plates, and pipettes
-
Incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
1.2. Protocol for Thawing Cryopreserved Cells:
-
Rapidly thaw the cryovial of cells in a 37°C water bath until a small amount of ice remains.[1]
-
Transfer the cells to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.[2]
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cell suspension to an appropriately sized culture flask.
-
Incubate at 37°C with 5% CO2. Change the medium after 24 hours to remove residual cryoprotectant.[2]
1.3. Protocol for Subculturing (Passaging) Cells:
-
Adherent Cells:
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add a sufficient volume of Trypsin-EDTA to cover the cells and incubate for 2-5 minutes at 37°C until cells detach.[2]
-
Neutralize the trypsin by adding complete growth medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
-
Suspension Cells:
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed medium and dispense into new flasks at the appropriate dilution.
-
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound across various cancer cell lines at different time points. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. These values would be determined using the MTT assay described below.
| Cell Line | Type of Cancer | Incubation Time (h) | Hypothetical IC50 (µM) for this compound |
| MCF-7 | Breast Adenocarcinoma | 24 | 15.2 ± 1.8 |
| 48 | 8.5 ± 0.9 | ||
| 72 | 4.1 ± 0.5 | ||
| MDA-MB-231 | Breast Adenocarcinoma | 24 | 22.7 ± 2.1 |
| 48 | 12.3 ± 1.4 | ||
| 72 | 6.8 ± 0.7 | ||
| A549 | Lung Carcinoma | 24 | 18.9 ± 2.5 |
| 48 | 10.1 ± 1.1 | ||
| 72 | 5.3 ± 0.6 | ||
| HCT116 | Colorectal Carcinoma | 24 | 12.5 ± 1.3 |
| 48 | 6.7 ± 0.8 | ||
| 72 | 3.2 ± 0.4 |
Experimental Protocols
3.1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
3.2. Apoptosis Analysis by Annexin V-FITC Staining
This flow cytometry-based assay identifies apoptotic cells.
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
3.3. Cell Cycle Analysis by Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PBS containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
3.4. Western Blotting for Protein Expression Analysis
This technique is used to detect changes in the expression of specific proteins involved in signaling pathways.
Protocol:
-
Treat cells with this compound as required and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., against p53, Bcl-2, Bax, Caspase-3, Akt, mTOR, p-mTOR, p21) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
Application Notes and Protocols for Proton Pump Inhibitor (PPI) Administration in Animal Models with Reference to Ro18-5362
Disclaimer: Extensive literature searches did not yield any specific studies detailing the administration of Ro18-5362 in animal models. The available information is limited to in-vitro biochemical data. This compound is identified as a less active prodrug (a sulfide) of Ro 18-5364 (a sulfoxide), which is a potent inhibitor of the gastric H+/K+-ATPase. This document, therefore, provides generalized protocols for the administration of proton pump inhibitors (PPIs) in common animal models, based on studies with compounds like omeprazole and lansoprazole. These protocols are intended to serve as a template and would require significant validation and optimization for this compound or its active form, Ro 18-5364.
Biochemical Profile of this compound and Ro 18-5364
Limited biochemical data is available for this compound and its active metabolite, Ro 18-5364. The primary mechanism of action for this class of compounds is the inhibition of the gastric H+/K+-ATPase, also known as the proton pump.
| Compound | Chemical Nature | Activity | Target |
| This compound | Sulfide | Less active prodrug | Indirectly targets H+/K+-ATPase after conversion |
| Ro 18-5364 | Sulfoxide | Active inhibitor | Gastric H+/K+-ATPase |
Studies on isolated rabbit gastric glands have compared the potency of Ro 18-5364 with other PPIs. While specific IC50 values from these studies are not consistently reported across various sources, the data suggests it is a potent inhibitor of the proton pump.
General Experimental Protocols for PPI Administration in Animal Models
The following protocols are generalized from studies using established PPIs like omeprazole and lansoprazole and can be adapted for initial studies with novel compounds like this compound.
Gastric Ulcer Induction Model in Rats (Ethanol-Induced)
This model is commonly used to evaluate the cytoprotective and anti-secretory effects of PPIs.
Materials:
-
Male Wistar rats (180-220 g)
-
Test compound (e.g., a generic PPI, to be substituted with this compound)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in saline)
-
Ethanol (80% v/v)
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House rats in standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Dosing:
-
Divide animals into groups (n=6-8 per group):
-
Vehicle control
-
Positive control (e.g., Omeprazole 20 mg/kg)
-
Test compound groups (various doses of this compound)
-
-
Administer the vehicle, positive control, or test compound orally via gavage.
-
-
Ulcer Induction: One hour after drug administration, administer 1 mL of 80% ethanol orally to each rat.
-
Euthanasia and Sample Collection: One hour after ethanol administration, euthanize the rats by an approved method.
-
Ulcer Scoring:
-
Excise the stomach and open it along the greater curvature.
-
Gently rinse with saline to remove gastric contents.
-
Score the gastric lesions based on a predefined scale (e.g., 0 = no lesion, 1 = hyperemia, 2 = one or two lesions, 3 = severe lesions, 4 = very severe lesions, 5 = mucosal perforation).
-
The ulcer index can be calculated as the mean score for each group.
-
Experimental Workflow: Gastric Ulcer Induction Model
Caption: Workflow for evaluating a PPI in an ethanol-induced gastric ulcer model in rats.
Pharmacokinetic Study in Rats
This protocol outlines a basic approach to determine the pharmacokinetic profile of a novel PPI.
Materials:
-
Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation
-
Test compound (this compound)
-
Vehicle for chosen route of administration (e.g., saline for intravenous, 0.5% CMC for oral)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Use rats with pre-implanted jugular vein cannulas for serial blood sampling.
-
Fasting: Fast rats overnight before dosing, with free access to water.
-
Dosing:
-
Administer a single dose of the test compound via the desired route (e.g., intravenous bolus or oral gavage).
-
-
Blood Sampling:
-
Collect blood samples (e.g., 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Replace the collected blood volume with an equal volume of sterile saline.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of the test compound and its active metabolite (Ro 18-5364) in plasma.
-
-
Pharmacokinetic Analysis:
-
Use appropriate software to calculate pharmacokinetic parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Signaling Pathway: Inhibition of Gastric Acid Secretion
Caption: Mechanism of action for this compound as a prodrug inhibitor of the gastric proton pump.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Example Data Table for Gastric Ulcer Study
| Treatment Group | Dose (mg/kg) | Mean Ulcer Index (± SEM) | % Inhibition of Ulcer |
| Vehicle Control | - | 4.5 ± 0.5 | - |
| Omeprazole | 20 | 1.2 ± 0.2 | 73.3% |
| This compound | 10 | 3.8 ± 0.4 | 15.6% |
| This compound | 30 | 2.1 ± 0.3 | 53.3% |
| This compound | 100 | 1.5 ± 0.2 | 66.7% |
| p < 0.05 compared to vehicle control. (Data is hypothetical) |
Table 2: Example Data Table for Pharmacokinetic Study (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| This compound | 30 | 850 | 1.5 | 4200 | 2.5 |
| Ro 18-5364 | (from this compound) | 1200 | 2.0 | 7500 | 3.0 |
| (Data is hypothetical) |
Conclusion
While specific in-vivo data for this compound is currently unavailable, the provided generalized protocols for other PPIs offer a starting point for researchers. It is crucial to conduct dose-ranging and toxicity studies for any new compound before proceeding with efficacy models. The conversion of the prodrug this compound to its active form, Ro 18-5364, in the specific animal model should also be a key aspect of the investigation. The provided diagrams and tables serve as a framework for designing experiments and presenting findings in a clear and structured manner.
Application Notes and Protocols: Converting Ro18-5362 to Ro 18-5364
For Research Use Only. Not for human or veterinary therapeutic use.
Introduction
Ro18-5362 is the sulfide-based prodrug of Ro 18-5364, a potent inhibitor of the gastric H+/K+-ATPase (proton pump).[1][2][3] The conversion of the inactive sulfide (this compound) to the active sulfoxide (Ro 18-5364) is a critical activation step, achieved through oxidation.[2][4] This transformation can be accomplished through chemical synthesis or via metabolic processes, typically mediated by cytochrome P450 enzymes in vivo.
Ro 18-5364 belongs to the class of substituted benzimidazoles, similar to other proton pump inhibitors (PPIs) like omeprazole and lansoprazole. Its mechanism involves acid-catalyzed conversion to a reactive tetracyclic sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to irreversible inhibition of gastric acid secretion.
These notes provide detailed protocols for the chemical and metabolic conversion of this compound to Ro 18-5364, methods for analysis, and a summary of their distinct biological activities.
Compound Data and Biological Activity
A direct comparison reveals the significant increase in potency upon conversion of the prodrug to its active form.
Table 1: Physicochemical Properties of this compound and Ro 18-5364.
| Property | This compound (Prodrug) | Ro 18-5364 (Active Metabolite) |
|---|---|---|
| Chemical Structure | (Structure of Sulfide) | (Structure of Sulfoxide) |
| Systematic Name | 2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole derivative | 2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole derivative |
| Molecular Formula | C₂₂H₂₅N₃O₂S | C₂₂H₂₅N₃O₃S |
| Molecular Weight | 395.52 g/mol | 411.52 g/mol |
| CAS Number | 101387-97-7 | 99479-79-1 (Unspecified stereochemistry) |
| Appearance | Solid | Solid |
Table 2: Comparative Biological Activity against Gastric H+/K+-ATPase.
| Compound | Target | Activity Metric | Value | Reference |
|---|---|---|---|---|
| This compound | H+/K+-ATPase | Inhibition | No significant activity at 0.1 mM |
| Ro 18-5364 | H+/K+-ATPase | Apparent Kᵢ | 0.1 µM | |
Conversion Pathways and Workflows
The conversion from this compound to Ro 18-5364 is an oxidation reaction targeting the sulfur atom.
References
Application Notes and Protocols: Ro18-5362 as a Control Compound in Proton Pump Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro18-5362 is a sulfide-containing heterocyclic compound that serves as an invaluable negative control in the study of proton pump inhibitors, specifically targeting the gastric hydrogen-potassium adenosine triphosphatase ((H⁺/K⁺)-ATPase). It is the less active prodrug, or proagent, of Ro 18-5364, a potent inhibitor of the (H⁺/K⁺)-ATPase. The significant difference in inhibitory activity between the two compounds makes this compound an ideal tool for researchers to ensure the specificity of inhibition in their assays and to elucidate the mechanism of action of related compounds.
In its sulfide form, this compound exhibits negligible inhibitory effects on the (H⁺/K⁺)-ATPase, even at high concentrations.[1][2] Its bio-activation to the sulfoxide form, Ro 18-5364, is required for potent inhibition of the proton pump. This conversion typically occurs in the acidic environment of the stomach's parietal cells. Therefore, in in vitro assays using isolated enzyme preparations, this compound will not significantly inhibit the enzyme, providing a baseline for comparison with active inhibitors.
These application notes provide detailed protocols for the use of this compound as a control compound in (H⁺/K⁺)-ATPase activity and proton pump assays, along with data presentation and visualizations to aid in experimental design and interpretation.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 101387-97-7 |
| Molecular Formula | C₂₂H₂₅N₃O₂S |
| Molecular Weight | 395.52 g/mol |
| Appearance | Solid |
| Storage | Store at -20°C |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and its active metabolite, Ro 18-5364, against the gastric (H⁺/K⁺)-ATPase. This data clearly illustrates the rationale for using this compound as a negative control.
| Compound | Form | Target | Apparent Kᵢ | Concentration for No Significant Inhibition | Reference |
| This compound | Sulfide (Prodrug) | Gastric (H⁺/K⁺)-ATPase | Not Applicable | Up to 0.1 mM | [1][2] |
| Ro 18-5364 | Sulfoxide (Active) | Gastric (H⁺/K⁺)-ATPase | 0.1 µM | Not Applicable | [3] |
Signaling and Inhibition Pathway
The following diagram illustrates the conversion of the inactive prodrug this compound to the active inhibitor Ro 18-5364 and its subsequent inhibition of the gastric (H⁺/K⁺)-ATPase.
Experimental Protocols
Protocol 1: In Vitro (H⁺/K⁺)-ATPase Activity Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the activity of the gastric (H⁺/K⁺)-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This compound is used as a negative control to establish the baseline enzyme activity.
Materials:
-
Gastric microsomal vesicles enriched in (H⁺/K⁺)-ATPase (prepared from hog or rabbit stomachs)
-
This compound (Control Compound)
-
Ro 18-5364 or other known proton pump inhibitor (Positive Control)
-
Assay Buffer: 40 mM Tris-HCl, pH 7.4
-
Magnesium Chloride (MgCl₂) solution (to final concentration of 2 mM)
-
Potassium Chloride (KCl) solution (to final concentration of 20 mM)
-
ATP solution (2 mM)
-
Colorimetric phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Procedure:
-
Compound Preparation: Prepare stock solutions of this compound and a positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions as required.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
MgCl₂ solution
-
KCl solution
-
Vehicle, this compound, or positive control inhibitor solution.
-
-
Enzyme Addition: Add the gastric microsomal vesicle preparation to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Reaction Termination and Detection: Stop the reaction by adding the colorimetric phosphate detection reagent.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Data Analysis:
-
Generate a phosphate standard curve.
-
Calculate the amount of Pi released in each well.
-
Determine the percent inhibition for the positive control relative to the vehicle control. The this compound treated wells should show minimal to no inhibition.
-
Protocol 2: Proton Transport Assay in Gastric Vesicles (Fluorescence-based)
This protocol measures the ability of the (H⁺/K⁺)-ATPase to pump protons into gastric vesicles, creating a pH gradient. A pH-sensitive fluorescent dye, such as acridine orange, is used to monitor the formation of the pH gradient. This compound is used to demonstrate that it does not inhibit this proton transport.
Materials:
-
Gastric microsomal vesicles
-
This compound
-
Ro 18-5364 or other known proton pump inhibitor
-
Assay Buffer: 10 mM Tris-HCl, 150 mM KCl, pH 7.4
-
Acridine Orange solution
-
ATP solution
-
Valinomycin (K⁺ ionophore)
-
Fluorometer
Logical Relationship of Compounds:
Procedure:
-
Vesicle Preparation: Resuspend the gastric microsomal vesicles in the assay buffer.
-
Fluorometer Setup: Set the fluorometer to the appropriate excitation and emission wavelengths for acridine orange (e.g., excitation ~490 nm, emission ~530 nm).
-
Reaction Mixture: In a cuvette, add the vesicle suspension, acridine orange, and valinomycin.
-
Compound Addition: Add vehicle, this compound, or a positive control inhibitor and incubate for a few minutes.
-
Baseline Reading: Record the baseline fluorescence.
-
Initiate Pumping: Add ATP to initiate proton pumping. The influx of protons will cause quenching of the acridine orange fluorescence.
-
Monitor Fluorescence: Record the change in fluorescence over time.
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each condition.
-
The vehicle and this compound treated samples should show a significant rate of fluorescence quenching, indicating active proton pumping.
-
The positive control should show a significantly reduced rate of quenching.
-
Conclusion
This compound is an essential tool for researchers studying gastric (H⁺/K⁺)-ATPase inhibitors. Its lack of direct inhibitory activity in its prodrug form provides a reliable negative control, ensuring the specificity of the observed effects of active compounds like its sulfoxide metabolite, Ro 18-5364. The protocols outlined in these application notes provide a framework for utilizing this compound effectively in both enzyme activity and proton transport assays. By including this compound in experimental designs, researchers can confidently validate their findings and contribute to the development of novel therapeutics for acid-related disorders.
References
- 1. Ro 18-5364, a potent new inhibitor of the gastric (H+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue Ro 18-5364 by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring Metabolic Activation of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Application Notes & Protocols
Introduction
The metabolic activation of a drug candidate to reactive metabolites is a critical consideration in drug discovery and development. Such activation can lead to the formation of adducts with cellular macromolecules, potentially causing idiosyncratic adverse drug reactions (IDRs), including hepatotoxicity. Therefore, early identification and characterization of the bioactivation potential of new chemical entities are paramount. This document provides an overview of the key techniques and detailed protocols for assessing the metabolic activation of investigational drugs, using a generalized framework applicable to compounds like "Ro18-5362".
The primary enzyme system responsible for metabolic activation is the cytochrome P450 (CYP) superfamily, which catalyzes the oxidative metabolism of a wide array of xenobiotics.[1][2][3][4] While this process is typically a detoxification pathway, it can sometimes generate chemically reactive electrophiles or radicals.[1] Common metabolic transformations leading to bioactivation include quinone formation, epoxidation, thiophene sulfur-oxidation, and nitroaromatic reduction.
Key experimental approaches to investigate metabolic activation include:
-
Reactive Metabolite Trapping: Utilizing trapping agents like glutathione (GSH) to capture and identify reactive intermediates.
-
Covalent Binding Assays: Quantifying the extent of irreversible binding of a radiolabeled drug to proteins, often in liver microsomes.
Data Presentation
The following tables provide a template for summarizing quantitative data from metabolic activation studies.
Table 1: Cytochrome P450 Reaction Phenotyping
| CYP Isoform | Metabolite Formation Rate (pmol/min/mg protein) | % Contribution | Selective Inhibitor | % Inhibition |
| CYP1A2 | Furafylline | |||
| CYP2C8 | Montelukast | |||
| CYP2C9 | Sulfaphenazole | |||
| CYP2C19 | Ticlopidine | |||
| CYP2D6 | Quinidine | |||
| CYP3A4 | Ketoconazole | |||
| Other |
Table 2: Covalent Binding Assessment
| Incubation Condition | Covalent Binding (pmol equivalent/mg protein) |
| Microsomes + NADPH | |
| Microsomes - NADPH | |
| Microsomes + NADPH + GSH | |
| Hepatocytes |
Table 3: Glutathione (GSH) Adduct Formation
| Putative Adduct | Mass (m/z) | Proposed Structure | Relative Abundance (%) |
| GSH Adduct 1 | |||
| GSH Adduct 2 | |||
| GSH Adduct 3 |
Experimental Protocols
Protocol 1: In Vitro Incubation with Liver Microsomes for Metabolite Identification
This protocol is designed to identify stable metabolites and potential reactive metabolites by trapping with glutathione.
Materials:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Glutathione (GSH)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the following:
-
Potassium phosphate buffer (to final volume)
-
Pooled HLM (final concentration 0.5-1.0 mg/mL)
-
Test compound (final concentration 1-10 µM)
-
GSH (final concentration 1-5 mM, for trapping experiments)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Analyze samples using a high-resolution mass spectrometer to identify metabolites and GSH adducts.
Protocol 2: Covalent Binding Assay with Radiolabeled Compound
This protocol quantifies the extent of covalent binding of a test compound to microsomal proteins.
Materials:
-
Radiolabeled test compound (e.g., [³H]- or [¹⁴C]-Ro18-5362)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Trichloroacetic acid (TCA)
-
Methanol
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Perform the incubation as described in Protocol 1, using the radiolabeled test compound.
-
After incubation, precipitate the protein by adding an excess of a solvent like methanol or acetonitrile and centrifuge.
-
Wash the protein pellet multiple times with methanol or acetonitrile to remove non-covalently bound compound.
-
Resuspend the final protein pellet in a suitable buffer or solubilizing agent.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Quantify the radioactivity in an aliquot of the resuspended pellet using a scintillation counter.
-
Calculate the covalent binding in pmol equivalents of the drug per mg of protein.
Visualizations
Caption: General pathway of drug metabolic activation and detoxification.
Caption: Workflow for assessing metabolic activation potential.
References
Application Notes and Protocols for Studying Gastric Acid Secretion Pathways with Ro18-5362
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro18-5362 is a valuable research tool for investigating the mechanisms of gastric acid secretion. It functions as a prodrug, being converted in vivo to its active form, Ro 18-5364. This active metabolite is a potent and irreversible inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for the final step in acid secretion by parietal cells. By targeting this key enzyme, this compound and its active form can be utilized to study the physiological and pathological pathways of gastric acid production and to evaluate the efficacy of novel anti-secretory agents.
These application notes provide a comprehensive overview of the use of this compound and its active metabolite Ro 18-5364 in studying gastric acid secretion, including detailed experimental protocols and quantitative data to facilitate research and development in this area.
Mechanism of Action
This compound is a sulfide compound that, after absorption, is metabolized to its active sulfoxide form, Ro 18-5364. In the acidic environment of the parietal cell canaliculus, Ro 18-5364 undergoes an acid-catalyzed conversion to a reactive sulfenamide intermediate. This intermediate forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inactivation. This blockade of the proton pump prevents the transport of H+ ions into the gastric lumen, thereby inhibiting gastric acid secretion stimulated by various secretagogues, including histamine, gastrin, and acetylcholine.
Quantitative Data
The inhibitory potency of the active metabolite, Ro 18-5364, has been characterized in several in vitro systems. The following table summarizes key quantitative data for Ro 18-5364.
| Parameter | Value | Species/System | Conditions | Reference(s) |
| Apparent Ki | 0.1 µM | Swine Gastric Mucosal (H+/K+)-ATPase | pH 6.0 | [1] |
| IC50 | 0.034 µM | Isolated Rabbit Gastric Glands ([14C]-aminopyrine accumulation) | 10-minute incubation | [2] |
Signaling Pathways
The regulation of gastric acid secretion is a complex process involving endocrine, paracrine, and neural pathways that converge on the parietal cell. The final step of this process is the activation of the H+/K+-ATPase. Ro 18-5364, the active metabolite of this compound, directly inhibits this proton pump. The following diagram illustrates the major signaling pathways leading to gastric acid secretion and the point of inhibition by Ro 18-5364.
Experimental Protocols
The following protocols are provided as a guide for studying the effects of this compound and its active metabolite Ro 18-5364 on gastric acid secretion.
In Vitro Protocol 1: Inhibition of H+/K+-ATPase Activity in Isolated Gastric Microsomes
This protocol details the direct assessment of H+/K+-ATPase inhibition by Ro 18-5364 using enriched microsomal vesicles from rabbit gastric mucosa.
1. Isolation of H+/K+-ATPase Enriched Microsomes:
-
Materials:
-
Freshly obtained rabbit stomach
-
Homogenization Buffer: 250 mM Sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
Sucrose Gradient Solutions: 37% (w/v) and 10% (w/v) sucrose in 5 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
Resuspension Buffer: 250 mM Sucrose, 5 mM Tris-HCl, pH 7.4
-
Dounce homogenizer, refrigerated centrifuge, and ultracentrifuge
-
-
Procedure:
-
Excise the stomach from a euthanized rabbit and place it in ice-cold saline.
-
Open the stomach along the greater curvature and rinse thoroughly with cold saline.
-
Scrape the gastric mucosa from the underlying muscle layers.
-
Homogenize the mucosal scrapings in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to remove nuclei and mitochondria.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in Resuspension Buffer and layer it onto a discontinuous sucrose gradient (37% and 10% sucrose).
-
Centrifuge at 150,000 x g for 2 hours at 4°C.
-
The H+/K+-ATPase enriched vesicles will be at the interface of the 10% and 37% sucrose layers. Carefully collect this fraction.
-
Dilute the collected fraction with Resuspension Buffer and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.
-
Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine the protein concentration, and store at -80°C.
-
2. H+/K+-ATPase Inhibition Assay:
-
Materials:
-
H+/K+-ATPase enriched microsomes
-
Assay Buffer: 40 mM Tris-HCl (pH 6.5), 2 mM MgCl₂
-
Ro 18-5364 stock solution (in DMSO)
-
ATP solution (20 mM)
-
Malachite Green reagent for phosphate detection
-
-
Procedure:
-
Prepare serial dilutions of Ro 18-5364 in the Assay Buffer.
-
In a 96-well plate, add the diluted Ro 18-5364 or vehicle (DMSO) to the wells.
-
Add the H+/K+-ATPase enriched microsomes to each well.
-
Pre-incubate the plate at 37°C for 10 minutes to allow for acid activation of the inhibitor.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.
-
Calculate the percent inhibition of H+/K+-ATPase activity for each concentration of Ro 18-5364.
-
In Vitro Protocol 2: [14C]-Aminopyrine Accumulation in Isolated Rabbit Gastric Glands
This assay provides an indirect measure of acid secretion in isolated gastric glands. Aminopyrine, a weak base, accumulates in acidic compartments.
-
Materials:
-
Freshly obtained rabbit stomach
-
Collagenase solution
-
Hanks' Balanced Salt Solution (HBSS)
-
[14C]-Aminopyrine
-
Histamine or other secretagogues
-
Ro 18-5364 stock solution (in DMSO)
-
Scintillation counter
-
-
Procedure:
-
Isolate gastric glands from rabbit stomach mucosa by collagenase digestion.
-
Wash the isolated glands with HBSS.
-
Pre-incubate the glands with varying concentrations of Ro 18-5364 or vehicle for 10 minutes at 37°C.
-
Add [14C]-aminopyrine to the gland suspension.
-
Stimulate acid secretion by adding histamine (e.g., 100 µM).
-
Incubate for 20 minutes at 37°C with gentle shaking.
-
Pellet the glands by centrifugation.
-
Lyse the cells and measure the radioactivity in the cell lysate and the supernatant using a scintillation counter.
-
Calculate the aminopyrine accumulation ratio (radioactivity inside cells / radioactivity outside cells).
-
Determine the inhibitory effect of Ro 18-5364 on stimulated aminopyrine accumulation.
-
In Vivo Protocol: Pylorus Ligation Model in Rats
This model is used to assess the in vivo efficacy of anti-secretory compounds.
-
Materials:
-
Wistar rats (200-250 g)
-
This compound formulation for oral or intraperitoneal administration
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
pH meter and titration equipment
-
-
Procedure:
-
Fast the rats for 24 hours with free access to water.
-
Administer this compound or vehicle to the respective groups of rats.
-
After a specific time (e.g., 1 hour), anesthetize the rats.
-
Make a midline abdominal incision and ligate the pylorus of the stomach.
-
Suture the abdominal wall.
-
After 4 hours, euthanize the rats and collect the gastric contents.
-
Measure the volume of the gastric juice.
-
Centrifuge the gastric juice and measure the pH of the supernatant.
-
Titrate the gastric juice with 0.01 N NaOH to determine the total acid output.
-
Compare the gastric volume, pH, and total acid output between the this compound treated group and the vehicle control group.
-
Conclusion
This compound, through its active metabolite Ro 18-5364, serves as a potent and specific tool for the investigation of gastric acid secretion. The provided protocols and data offer a solid foundation for researchers to explore the intricate pathways of gastric acid production and to advance the development of novel therapeutic agents for acid-related disorders.
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. Appropriate safety precautions and ethical guidelines for animal research must be followed. The specific concentrations and incubation times may require optimization for different experimental setups.
References
Application of Ro18-5362 in Gastroenterology Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ro18-5362, a prodrug of the potent gastric H+/K+-ATPase inhibitor Ro18-5364, in gastroenterology research. This guide is intended for researchers, scientists, and drug development professionals investigating gastric acid secretion and potential therapeutic interventions for acid-related gastrointestinal disorders.
Introduction
This compound is a sulfide-containing compound that acts as a prodrug for the active sulfoxide agent, Ro18-5364. In the acidic environment of the stomach, this compound is converted to Ro18-5364, which then irreversibly inhibits the gastric H+/K+-ATPase, commonly known as the proton pump. This enzyme is the final step in the secretion of gastric acid. The targeted, acid-activated mechanism of action makes this compound and its active form valuable tools for studying the physiology of gastric acid secretion and for the preclinical evaluation of novel anti-secretory agents.
Mechanism of Action
The inhibitory action of the this compound/Ro18-5364 system is a multi-step process that is critically dependent on the acidic environment of the gastric parietal cells.
-
Prodrug Administration: The inactive prodrug, this compound, is administered.
-
Acid-Catalyzed Conversion: In the acidic compartments of the parietal cells, this compound undergoes a chemical transformation into its active sulfoxide form, Ro18-5364.
-
Covalent Binding: Ro18-5364 then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase.
-
Inhibition of Proton Pumping: This covalent modification inactivates the enzyme, preventing the transport of H+ ions into the gastric lumen and thereby inhibiting acid secretion.
This pH-dependent activation ensures that the inhibitory effect is localized to the site of acid secretion, minimizing potential off-target effects.
Data Presentation
The following tables summarize the key quantitative data for this compound and its active form, Ro18-5364, based on available research.
| Compound | Target | Activity | Apparent Ki (at pH 6) | Reference |
| This compound | H+/K+-ATPase | Prodrug; largely inactive | > 0.1 mM | [1] |
| Ro18-5364 | H+/K+-ATPase | Potent, irreversible inhibitor | 0.1 µM | [1][2] |
| Parameter | Observation | Reference |
| Inhibitor Binding | Covalently binds to the ~100 kDa α-subunit of the H+/K+-ATPase. | [1] |
| Reversibility | Inhibition can be reversed by sulfhydryl reagents like dithiothreitol (DTT) and mercaptoethanol. | [1] |
| pH Dependence | Inhibitory action is markedly higher at lower pH due to the acid-catalyzed conversion of the prodrug. | |
| Enantioselectivity | No significant difference in inhibitory activity was observed between the two enantiomers of Ro18-5364. |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound/Ro18-5364 are provided below.
Protocol 1: Preparation of H+/K+-ATPase Enriched Gastric Vesicles
This protocol describes the isolation of H+/K+-ATPase-enriched vesicles from rabbit or pig gastric mucosa, which are essential for in vitro assays.
Materials:
-
Fresh or frozen rabbit or pig stomachs
-
Homogenization Buffer: 250 mM Sucrose, 0.2 mM EDTA, 10 mM Tris-HCl, pH 7.4
-
Sucrose Solutions: 37% (w/v) and 10% (w/v) in 5 mM Tris-HCl, pH 7.4
-
Resuspension Buffer: 250 mM Sucrose, 5 mM Tris-HCl, pH 7.4
-
Dounce homogenizer
-
High-speed and ultra-centrifuge
Procedure:
-
Excise the gastric mucosa from the fundic region of the stomach and wash with cold saline.
-
Scrape the mucosal layer and homogenize in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove larger cellular debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in Resuspension Buffer.
-
Layer the resuspended microsomes onto a discontinuous sucrose gradient (37% and 10% sucrose).
-
Centrifuge at 150,000 x g for 2 hours at 4°C.
-
The H+/K+-ATPase-enriched vesicles will be located at the interface of the 10% and 37% sucrose layers.
-
Carefully collect the vesicle fraction, dilute with Resuspension Buffer, and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.
-
Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine the protein concentration, and store at -80°C.
Protocol 2: In Vitro H+/K+-ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the proton pump and its inhibition by Ro18-5364.
Materials:
-
H+/K+-ATPase enriched gastric vesicles (from Protocol 1)
-
This compound and/or Ro18-5364 stock solutions (in DMSO)
-
Assay Buffer: 40 mM Tris-HCl (pH adjusted as needed, e.g., 6.0, 7.4), 2 mM MgCl2
-
ATP solution (2 mM)
-
KCl solution (20 mM)
-
Malachite Green Reagent for phosphate detection
-
96-well microplate and reader
Procedure:
-
Prepare serial dilutions of this compound/Ro18-5364 in Assay Buffer at the desired pH.
-
In a 96-well plate, add 10 µL of the compound dilution or vehicle control (DMSO).
-
Add 70 µL of Assay Buffer to each well.
-
Add 10 µL of H+/K+-ATPase enriched vesicles (final concentration ~5-10 µ g/well ).
-
Pre-incubate the plate at 37°C for 10-30 minutes to allow for prodrug conversion (if using this compound) and inhibitor binding.
-
Initiate the reaction by adding 10 µL of a pre-warmed mixture of ATP and KCl.
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition relative to the vehicle control.
Protocol 3: Vesicular Proton Transport Assay
This assay directly measures the pumping of protons into the gastric vesicles using a pH-sensitive fluorescent dye.
Materials:
-
H+/K+-ATPase enriched gastric vesicles (from Protocol 1)
-
This compound and/or Ro18-5364 stock solutions
-
Assay Buffer: 150 mM KCl, 5 mM MgCl2, 5 mM Tris-HCl, pH 7.4
-
Acridine Orange (pH-sensitive dye)
-
ATP solution
-
Valinomycin (K+ ionophore)
-
Fluorometer
Procedure:
-
Dilute the gastric vesicles in the Assay Buffer containing Acridine Orange (e.g., 10 µM).
-
Add the desired concentration of this compound/Ro18-5364 or vehicle control and pre-incubate.
-
Add Valinomycin (e.g., 1 µM) to facilitate K+ entry into the vesicles.
-
Place the cuvette in the fluorometer and record the baseline fluorescence (Excitation: 493 nm, Emission: 530 nm).
-
Initiate proton transport by adding ATP (e.g., 1 mM).
-
The accumulation of protons inside the vesicles will quench the Acridine Orange fluorescence.
-
Monitor the decrease in fluorescence over time. The rate of fluorescence quenching is proportional to the rate of proton transport.
-
Calculate the percent inhibition of the initial rate of fluorescence quenching compared to the vehicle control.
Protocol 4: In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats
This protocol allows for the evaluation of the antisecretory effects of this compound in a whole-animal model.
Materials:
-
Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., urethane or ketamine/xylazine)
-
This compound formulation for oral or intravenous administration
-
Gastric perfusion pump and collection system
-
pH meter or autotitrator
-
Stimulants of acid secretion (e.g., histamine, pentagastrin)
Procedure:
-
Anesthetize the rat and perform a tracheotomy to ensure a clear airway.
-
Cannulate the esophagus and the duodenum for gastric perfusion.
-
Perfuse the stomach with warm saline at a constant rate.
-
Collect the gastric effluent at regular intervals (e.g., 15 minutes).
-
Measure the acid output in the collected samples by titration with NaOH to a neutral pH.
-
After a basal collection period, administer a stimulant of acid secretion (e.g., continuous intravenous infusion of histamine) to induce a stable level of acid output.
-
Once a stable stimulated acid secretion is achieved, administer this compound by the desired route (e.g., oral gavage or intravenous injection).
-
Continue to collect gastric effluent and measure acid output to determine the extent and duration of inhibition.
Conclusion
This compound, through its active form Ro18-5364, serves as a highly specific and potent tool for the investigation of gastric acid secretion. Its acid-activated mechanism of action provides a targeted approach to studying the H+/K+-ATPase. The protocols outlined in this document provide a foundation for researchers to utilize this compound effectively in both in vitro and in vivo models to further our understanding of gastric physiology and to aid in the development of novel therapies for acid-related disorders.
References
Application Notes and Protocols for the Analytical Detection of Ro18-5362 and its Metabolite, Ro 18-5364
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro18-5362 is a sulfide-containing prodrug that is metabolized to its active sulfoxide form, Ro 18-5364. Ro 18-5364 is a potent inhibitor of the gastric H+/K+-ATPase, also known as the proton pump, and has potential applications in the treatment of acid-related gastrointestinal disorders. Accurate and sensitive analytical methods are crucial for the pharmacokinetic and metabolic studies of this compound and its active metabolite.
These application notes provide detailed protocols for the simultaneous quantification of this compound and Ro 18-5364 in human plasma using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The described methods are intended to serve as a comprehensive guide for researchers in drug metabolism and pharmacokinetics.
Metabolic Pathway of this compound
The primary metabolic pathway of this compound involves the oxidation of the sulfide moiety to a sulfoxide, forming the active metabolite Ro 18-5364. This biotransformation is a common metabolic route for many sulfide-containing drugs.
Analytical Method: UHPLC-MS/MS for Quantification in Human Plasma
This method is designed for the sensitive and selective quantification of this compound and Ro 18-5364 in human plasma.
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolite from plasma samples is depicted below.
Materials and Reagents
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This compound and Ro 18-5364 reference standards
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Internal Standard (IS): A structurally similar compound, such as another proton pump inhibitor (e.g., Omeprazole-d3).
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Human plasma (with K2EDTA as anticoagulant)
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Formic acid (LC-MS grade)
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Ammonium formate (LC-MS grade)
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Ultrapure water
Instrumentation
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UHPLC system capable of binary gradient elution.
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A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
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To 100 µL of plasma, add 20 µL of internal standard working solution (e.g., 500 ng/mL in methanol).
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Add 300 µL of cold acetonitrile to precipitate proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 13,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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Vortex and transfer to an autosampler vial for injection.
UHPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 5 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 396.2 | [To be determined experimentally] | [To be optimized] |
| Ro 18-5364 | 412.2 | [To be determined experimentally] | [To be optimized] |
| Internal Standard | [Specific to IS] | [Specific to IS] | [To be optimized] |
Note: The exact m/z values for product ions and collision energies need to be optimized by infusing the individual compounds into the mass spectrometer.
Method Validation Summary
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics of the method.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.995 |
| Ro 18-5364 | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| This compound | LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 3 | < 15 | 85-115 | < 15 | 85-115 | |
| Medium | 100 | < 15 | 85-115 | < 15 | 85-115 | |
| High | 800 | < 15 | 85-115 | < 15 | 85-115 | |
| Ro 18-5364 | LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 3 | < 15 | 85-115 | < 15 | 85-115 | |
| Medium | 100 | < 15 | 85-115 | < 15 | 85-115 | |
| High | 800 | < 15 | 85-115 | < 15 | 85-115 |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 3 | 85 - 95 | 90 - 110 |
| 800 | 88 - 98 | 92 - 108 | |
| Ro 18-5364 | 3 | 82 - 92 | 88 - 105 |
| 800 | 85 - 95 | 90 - 107 |
Conclusion
The provided UHPLC-MS/MS method offers a robust and sensitive approach for the simultaneous determination of this compound and its active metabolite Ro 18-5364 in human plasma. The detailed protocols and expected performance characteristics serve as a valuable resource for researchers involved in the preclinical and clinical development of this compound. Adherence to good laboratory practices and thorough method validation are essential for obtaining reliable and reproducible data.
Troubleshooting & Optimization
Ro18-5362 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro18-5362. The information is designed to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the less active sulfide prodrug of Ro 18-5364.[1] Ro 18-5364 is a potent inhibitor of the gastric (H⁺+K⁺)-ATPase, also known as the proton pump.[1] For this compound to become active, it is understood to be oxidized to its sulfoxide form, Ro 18-5364. This conversion is a critical step for its inhibitory activity.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For other organic solvents, it is advisable to perform small-scale solubility tests before preparing a large stock solution. It is not recommended to dissolve this compound directly in aqueous buffers due to its likely low aqueous solubility.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in 100% DMSO. To aid dissolution, you can warm the solution to 37°C and use sonication in an ultrasonic bath.[1]
Q4: What are the recommended storage conditions for this compound?
For the solid compound, it is recommended to store it at -20°C.[1] Stock solutions in DMSO should be stored in aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), it is recommended to store the stock solution at -80°C.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound
Symptoms:
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The compound does not fully dissolve in the chosen solvent.
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Precipitation is observed after the solution cools down to room temperature.
Possible Causes:
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The concentration of the stock solution is too high.
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Insufficient energy was provided to dissolve the compound.
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The compound has low solubility in the chosen solvent.
Solutions:
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Lower the Concentration: Try preparing a stock solution at a lower concentration.
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Apply Heat and Sonication: Gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution.
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Test Alternative Solvents: If DMSO is not suitable for your experiment, you may test other organic solvents such as ethanol or dimethylformamide (DMF) on a small scale.
Issue 2: Compound Instability in Aqueous Solutions
Symptoms:
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Loss of biological activity over time in your assay.
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Precipitation is observed when the DMSO stock solution is diluted into an aqueous buffer or cell culture medium.
Possible Causes:
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Low Aqueous Solubility: this compound likely has poor solubility in aqueous solutions, leading to precipitation.
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pH-Dependent Degradation: As a prodrug of a proton pump inhibitor, this compound's stability may be pH-sensitive. The active form, Ro 18-5364, is known to be activated in acidic environments, which can also lead to degradation.
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Oxidation: The sulfide moiety in this compound can be susceptible to oxidation, leading to the formation of the active sulfoxide or other oxidized species.
Solutions:
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Minimize Time in Aqueous Solution: Prepare working dilutions in aqueous buffers or media immediately before use.
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Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining the solubility of the compound. Typically, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines.
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pH Control: Maintain a neutral to slightly alkaline pH (pH 7.2-7.4) in your experimental buffers to minimize potential acid-catalyzed degradation or activation.
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Use of Pluronic F-68 or other surfactants: For in vitro assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.
Data Summary
| Parameter | Value/Recommendation | Source |
| Molecular Weight | 395.52 g/mol | |
| Formula | C₂₂H₂₅N₃O₂S | |
| Recommended Solvent | DMSO | |
| Solid Storage | -20°C | |
| Stock Solution Storage | -20°C (1 month), -80°C (6 months) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh the Compound: Accurately weigh out a sufficient amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.955 mg of the compound (Molecular Weight = 395.52 g/mol ).
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Add Solvent: Add the calculated amount of 100% DMSO to the vial containing the compound.
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Facilitate Dissolution: Gently warm the vial to 37°C and place it in an ultrasonic bath for 10-15 minutes, or until the compound is fully dissolved.
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Aliquot and Store: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for this compound issues.
References
Technical Support Center: Optimizing Ro18-5362 Conversion
Disclaimer: Information regarding the specific compound "Ro18-5362" is not available in the public domain. The following guide is based on the general principles of prodrug conversion and uses analogous examples to provide a framework for optimizing the conversion of a hypothetical ester-based prodrug to its active carboxylic acid form. Researchers should adapt these principles to the specific properties of their compound of interest.
A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body.[1][2] This conversion is a critical step for the prodrug's therapeutic effect.[3][4] The optimization of this process is a key focus in drug development.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the conversion of an ester prodrug to its active carboxylic acid form?
A1: Ester-based prodrugs are typically converted to their active carboxylic acid form through enzymatic hydrolysis. This reaction is often catalyzed by carboxylesterases, which are abundant in the liver, plasma, and intestine. The enzyme cleaves the ester bond, releasing the active drug and a promoiety, which should ideally be non-toxic.
Q2: What are the key factors influencing the conversion efficiency of this compound?
A2: The conversion efficiency of a prodrug like this compound can be influenced by several factors:
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Enzyme Concentration and Activity: The rate of conversion is directly proportional to the concentration and activity of the responsible enzymes (e.g., carboxylesterases).
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pH: The stability of the ester bond and the activity of the hydrolyzing enzymes are often pH-dependent.
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Temperature: Enzymatic reactions are sensitive to temperature, with an optimal range for maximal activity.
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Prodrug Concentration: At low concentrations, the reaction rate may be first-order with respect to the prodrug concentration. At high concentrations, the enzyme may become saturated, leading to zero-order kinetics.
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Presence of Inhibitors or Inducers: Other compounds in the experimental system could inhibit or induce the activity of the converting enzymes.
Q3: How can I quantify the conversion of this compound to its active form?
A3: The conversion can be quantified by measuring the concentrations of both the prodrug and the active form over time. Common analytical techniques include:
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High-Performance Liquid Chromatography (HPLC): A widely used method for separating and quantifying the prodrug and its active metabolite.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for detecting and quantifying both compounds, especially at low concentrations.
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Elemental Analysis: Can be used for the quantitative determination of drug loading in polymeric prodrug products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or insufficient enzyme. 2. Suboptimal pH or temperature. 3. Presence of enzyme inhibitors. 4. Instability of the prodrug under experimental conditions. | 1. Use a fresh batch of enzyme or a higher concentration. Confirm enzyme activity with a known substrate. 2. Optimize the pH and temperature of the reaction buffer. 3. Identify and remove any potential inhibitors from the assay. 4. Assess the chemical stability of the prodrug in the assay buffer without the enzyme. |
| High Variability in Conversion Rates | 1. Inconsistent pipetting or sample handling. 2. Fluctuations in temperature or pH. 3. Batch-to-batch variation in enzyme activity. 4. Heterogeneity in cell-based assays. | 1. Ensure accurate and consistent pipetting techniques. Use automated liquid handlers if possible. 2. Use a calibrated incubator and freshly prepared buffers. 3. Qualify each new batch of enzyme before use in experiments. 4. Ensure uniform cell seeding density and culture conditions. |
| Rapid, Uncontrolled Conversion | 1. Non-enzymatic chemical hydrolysis. 2. High enzyme concentration or activity. | 1. Assess the stability of the prodrug in buffer at different pH values to determine the rate of chemical hydrolysis. 2. Reduce the enzyme concentration or reaction time. |
| Inconsistent Results in Cell-Based Assays | 1. Low expression of converting enzymes in the cell line. 2. Poor cell permeability of the prodrug. 3. Cytotoxicity of the prodrug or its promoiety. | 1. Select a cell line known to express the relevant converting enzymes or transfect the cells with the gene for the enzyme. 2. Evaluate the lipophilicity and other physicochemical properties of the prodrug to assess its potential for membrane permeability. 3. Perform a cytotoxicity assay for the prodrug and the expected promoiety. |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Conversion Assay
This protocol describes a general procedure for evaluating the conversion of a prodrug in the presence of a specific enzyme.
Materials:
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This compound (prodrug) stock solution
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Active form of this compound (as a standard)
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Carboxylesterase (e.g., from porcine liver)
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Phosphate-buffered saline (PBS), pH 7.4
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Quenching solution (e.g., acetonitrile with an internal standard)
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HPLC or LC-MS system
Procedure:
-
Prepare a reaction mixture containing PBS and carboxylesterase at the desired concentration.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
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Initiate the reaction by adding the this compound stock solution to a final concentration of 10 µM.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
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Immediately quench the reaction by adding the aliquot to the quenching solution.
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Centrifuge the samples to precipitate the protein.
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Analyze the supernatant by HPLC or LC-MS to quantify the concentrations of this compound and its active form.
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Calculate the percentage of conversion at each time point.
Protocol 2: Cell-Based Conversion Assay
This protocol outlines a method for assessing prodrug conversion in a cellular context.
Materials:
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A suitable cell line (e.g., HepG2, known for metabolic activity)
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Cell culture medium
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This compound stock solution
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Lysis buffer
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Protein quantification assay (e.g., BCA assay)
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Analytical instrumentation (HPLC or LC-MS)
Procedure:
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Seed the cells in a multi-well plate and culture until they reach approximately 80-90% confluency.
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Remove the culture medium and wash the cells with PBS.
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Add fresh medium containing this compound at the desired concentration.
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Incubate the plate at 37°C in a CO2 incubator.
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At specified time points, collect both the cell culture medium and the cell lysate.
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For the cell lysate, wash the cells with PBS, then add lysis buffer.
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Analyze the concentrations of the prodrug and its active form in both the medium and the lysate using HPLC or LC-MS.
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Normalize the conversion rate to the total protein concentration in the cell lysate.
Data Presentation
Table 1: Kinetic Parameters for this compound Conversion
| Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) |
| Porcine Liver Esterase | Data | Data |
| Human Liver Microsomes | Data | Data |
| HepG2 Cell Lysate | Data | Data |
Table 2: Effect of pH on this compound Conversion Rate
| pH | Half-life (min) in Buffer | Half-life (min) with Enzyme |
| 5.0 | Data | Data |
| 6.0 | Data | Data |
| 7.4 | Data | Data |
| 8.0 | Data | Data |
Visualizations
Caption: Biochemical conversion pathway of this compound.
Caption: In vitro enzymatic conversion assay workflow.
References
- 1. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 3. Computational Simulations to Guide Enzyme-Mediated Prodrug Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Simulations to Guide Enzyme-Mediated Prodrug Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing the Enzyme/Prodrug Axis of Suicide Gene Therapy Using Protein Engineering Strategies | Semantic Scholar [semanticscholar.org]
Troubleshooting unexpected results with Ro18-5362
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro18-5362. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the less active sulfide prodrug of Ro 18-5364.[1][2] On its own, this compound does not significantly inhibit the gastric (H+/K+)-ATPase.[1] It requires conversion to its active sulfoxide form, Ro 18-5364, which is a potent inhibitor of the (H+/K+)-ATPase.[1] This enzyme is the proton pump responsible for gastric acid secretion.
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| CAS Number | 101387-97-7 |
| Molecular Formula | C22H25N3O2S |
| Molecular Weight | 395.52 g/mol |
| Purity | Typically ≥98% |
| Form | Solid |
| Solubility | Soluble in DMSO |
Data sourced from GlpBio and CymitQuimica.[1]
Q3: How should this compound be stored?
For optimal stability, this compound should be stored at -20°C. Once a stock solution is prepared, it is recommended to create aliquots to avoid repeated freeze-thaw cycles. If stored at -20°C, the stock solution should be used within one month; for storage at -80°C, it can be used within six months.
Troubleshooting Guide
Issue 1: No significant inhibition of (H+/K+)-ATPase activity is observed, even at high concentrations of this compound.
Possible Cause 1: Lack of Conversion to Active Form
This compound is a prodrug and is not expected to be highly active. Its inhibitory effect is dependent on its conversion to the active metabolite, Ro 18-5364. This conversion may not be occurring efficiently in your experimental system.
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Recommendation: Ensure your experimental setup (e.g., in vivo model, specific cell type, or microsomal preparation) has the necessary metabolic components to convert the sulfide prodrug to its active sulfoxide form. The experimental system must be capable of this specific oxidation reaction.
Possible Cause 2: Incorrect Compound
There may have been a mix-up with the compound. The sulfoxide form, Ro 18-5364, is the potent inhibitor, not the sulfide form, this compound.
-
Recommendation: Verify the identity and purity of your compound. If direct and potent inhibition of the (H+/K+)-ATPase is desired, consider using Ro 18-5364 directly.
Comparative Inhibitory Activity
| Compound | Form | Target | Effect | Apparent Ki |
| This compound | Sulfide (Prodrug) | (H+/K+)-ATPase | No significant effect up to 0.1 mM | Not Applicable |
| Ro 18-5364 | Sulfoxide (Active) | (H+/K+)-ATPase | Potent Inhibitor | ~0.1 µM |
Data sourced from Sigrist-Nelson K, et al. (1987).
Issue 2: Inconsistent results between experimental batches.
Possible Cause 1: Degradation of the Compound
Improper storage or handling, such as repeated freeze-thaw cycles of stock solutions, can lead to the degradation of this compound.
-
Recommendation: Prepare single-use aliquots of your stock solution and store them at the recommended temperature (-20°C for up to one month or -80°C for up to six months).
Possible Cause 2: Variability in Metabolic Conversion
If using a biological system for the conversion, its metabolic capacity may vary between preparations (e.g., different batches of cells or microsomal fractions).
-
Recommendation: Standardize the preparation of your biological components as much as possible. Include positive controls with known metabolic activity to assess the viability of each batch.
Experimental Protocols
Key Experiment: Gastric (H+/K+)-ATPase Activity Assay
This protocol is a representative methodology for assessing the inhibitory effect of compounds on the gastric proton pump.
-
Preparation of (H+/K+)-ATPase Vesicles:
-
Isolate gastric mucosal vesicles from a suitable animal model (e.g., rabbit or hog) through a series of differential centrifugations.
-
Resuspend the final vesicle pellet in a suitable buffer (e.g., sucrose buffer) and store at -80°C.
-
-
ATPase Activity Measurement:
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The assay measures the liberation of inorganic phosphate (Pi) from ATP.
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The reaction mixture should contain buffer (e.g., Tris-HCl), MgCl2, KCl, and the prepared enzyme vesicles.
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Add this compound (or the active compound Ro 18-5364) at various concentrations. A vehicle control (e.g., DMSO) should be included.
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Pre-incubate the enzyme with the compound for a specified time at 37°C.
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Initiate the reaction by adding ATP.
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Stop the reaction after a defined period (e.g., 10-20 minutes) by adding a stopping reagent like trichloroacetic acid.
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Quantify the liberated inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method.
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Measure the absorbance at the appropriate wavelength (e.g., 660 nm).
-
-
Data Analysis:
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Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.
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Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Visualizations
References
Adjusting Ro18-5362 experimental conditions for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ro18-5362 and its active form, Ro 18-5364, in their experiments. The information is tailored for researchers, scientists, and drug development professionals to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a prodrug that is converted to its active form, Ro 18-5364 (a sulfoxide). Ro 18-5364 is a potent and rapid inhibitor of the gastric hydrogen-potassium ATPase (H+/K+-ATPase), also known as the proton pump.[1][2] This enzyme is responsible for the final step in gastric acid secretion. The inhibitory action of Ro 18-5364 is initiated by acid-catalyzed conversion to a reactive species that forms a covalent disulfide bond with cysteine residues on the luminal side of the H+/K+-ATPase, leading to its irreversible inhibition.
Q2: Why am I observing low efficacy with this compound in my in vitro assay?
A2: this compound itself is significantly less active than its sulfoxide metabolite, Ro 18-5364.[1] For direct in vitro assays on isolated H+/K+-ATPase, it is crucial to use the active form, Ro 18-5364. Furthermore, the inhibitory activity of Ro 18-5364 is highly dependent on an acidic environment (low pH) to facilitate its conversion to the active, sulfenamide form.[1] Ensure your assay buffer surrounding the enzyme has a sufficiently low pH (e.g., pH 6.0) for optimal activation and inhibition.[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound at -20°C. To avoid repeated freeze-thaw cycles that can lead to degradation, it is advisable to prepare aliquots of the stock solution.
Q4: Can I use this compound for cell-based assays?
A4: Yes, this compound can be used in cell-based assays, particularly with cells that can metabolize the prodrug to its active form, Ro 18-5364. However, the metabolic capacity of cell lines can vary. If you are not observing the expected effect, consider using the active form, Ro 18-5364, directly. For any cell-based assay, it is essential to perform a cell viability or cytotoxicity assay to ensure the observed effects are not due to non-specific toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibition of H+/K+-ATPase activity | Using the inactive prodrug this compound instead of the active form Ro 18-5364. | For direct enzyme inhibition assays, always use the active sulfoxide form, Ro 18-5364. |
| Inappropriate pH of the assay buffer. | The activation of Ro 18-5364 is acid-catalyzed. Ensure the assay buffer pH is acidic (e.g., pH 6.0) to facilitate the conversion to its active inhibitory species. | |
| Degradation of the compound. | Ensure proper storage of the compound (-20°C) and avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. | |
| High variability between replicate wells | Inconsistent pipetting of the enzyme or compound. | Use calibrated pipettes and ensure thorough mixing of all reagents. |
| Temperature fluctuations during the assay. | Maintain a constant temperature (e.g., 37°C) throughout the incubation steps. | |
| Apparent loss of inhibition over time | Presence of reducing agents in the assay buffer. | The inhibitory disulfide bond can be reversed by reducing agents like dithiothreitol (DTT). Avoid including such agents in your final assay buffer. |
| Synthesis of new, uninhibited H+/K+-ATPase in cellular assays. | In long-term cell culture experiments, the cell may synthesize new enzyme. Consider the half-life of the proton pump in your experimental design. |
Quantitative Data
Table 1: Inhibitory Potency of Ro 18-5364 against Gastric H+/K+-ATPase
| Parameter | Value | Condition | Reference |
| Apparent Kᵢ | 0.1 µM | pH 6.0 | |
| IC₅₀ | ~0.072 µM (for a related compound, E3810) | Hog gastric vesicles, pH 6.11 | |
| IC₅₀ | 0.47 µM (for Omeprazole) | Hog gastric vesicles, pH 6.11 |
Note: The IC₅₀ values can vary depending on the specific experimental conditions, such as enzyme source, substrate concentration, and pH.
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This protocol is adapted from methodologies used for proton pump inhibitors.
1. Preparation of H+/K+-ATPase Enriched Gastric Microsomes:
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Source: Hog or rabbit gastric mucosa is a common source for isolating H+/K+-ATPase enriched microsomes.
-
Procedure: A detailed protocol for the isolation and preparation of gastric microsomes can be found in various publications. The general steps involve homogenization of the gastric mucosa, followed by differential centrifugation and sucrose gradient centrifugation to enrich for the microsomal fraction containing the H+/K+-ATPase.
2. ATPase Activity Assay (Phosphate Release Method):
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Principle: The activity of H+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
-
Reagents:
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Assay Buffer: e.g., 40 mM Tris-HCl (pH 6.1), 2 mM MgCl₂, 10 mM KCl.
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Enzyme: H+/K+-ATPase enriched microsomes.
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Substrate: 2 mM ATP.
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Inhibitor: Ro 18-5364 dissolved in DMSO.
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Phosphate Detection Reagent: e.g., Malachite green-molybdate solution.
-
-
Procedure:
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Prepare serial dilutions of Ro 18-5364 in the assay buffer. Include a vehicle control (DMSO).
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In a 96-well plate, add the diluted Ro 18-5364 or vehicle control.
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Add the H+/K+-ATPase enriched microsomes to each well and pre-incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding and activation.
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Initiate the reaction by adding ATP.
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Incubate for a specific time (e.g., 20 minutes) at 37°C.
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Stop the reaction by adding the phosphate detection reagent.
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Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
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Calculate the percentage of inhibition relative to the vehicle control.
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Visualizations
Signaling Pathway of H+/K+-ATPase Regulation and Inhibition
Caption: Regulation of H+/K+-ATPase and its inhibition by this compound/Ro 18-5364.
Experimental Workflow for In Vitro H+/K+-ATPase Inhibition Assay
Caption: Workflow for determining the inhibitory effect of Ro 18-5364 on H+/K+-ATPase.
References
Pitfalls to avoid when working with sulfide pro-drugs
Technical Support Center: Sulfide Prodrugs
Welcome to the technical support center for researchers working with sulfide and hydrogen sulfide (H₂S) releasing prodrugs. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common pitfalls encountered during development and experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Stability and Formulation
Question 1: My sulfide prodrug is degrading prematurely in my formulation or during storage. What are the likely causes and how can I fix this?
Answer: Premature degradation is a common challenge, often due to hydrolysis or oxidation. Sulfide prodrugs, especially those designed to release H₂S, can be sensitive to pH, moisture, and oxygen.[1][2]
Troubleshooting Steps:
-
Analyze Degradation Products: Use LC-MS or GC-MS to identify the degradation products. This can provide clues about the degradation pathway (e.g., oxidation, hydrolysis).
-
Assess pH Sensitivity: Evaluate the prodrug's stability across a range of pH values (e.g., pH 4, 7.4, 9).[2][3] Many ester-based prodrugs are unstable at alkaline pH.[3]
-
Check for Oxidation: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and use de-gassed solvents to see if stability improves. The sulfur atom is susceptible to oxidation.
-
Evaluate Formulation Excipients: Some excipients can catalyze degradation. Test the stability of your prodrug in the presence of each individual excipient in your formulation.
Solutions:
-
pH Adjustment: Formulate the prodrug in a buffer system that ensures its maximum stability.
-
Lyophilization: For aqueous formulations, lyophilization (freeze-drying) can prevent hydrolytic degradation during storage.
-
Antioxidants: Consider adding antioxidants like ascorbic acid to the formulation, especially if oxidation is the primary degradation pathway.
-
Structural Modification: If formulation strategies fail, consider redesigning the prodrug linker to be less susceptible to premature chemical cleavage.
Question 2: My prodrug has poor aqueous solubility, making it difficult to formulate for in vivo studies. What are my options?
Answer: Poor solubility is a frequent hurdle in drug development. The prodrug approach itself is often used to enhance the solubility of a parent drug; however, the prodrug may still have solubility challenges.
Troubleshooting & Solutions:
-
Salt Formation: If your prodrug has an ionizable group, forming a salt can dramatically increase aqueous solubility.
-
Co-solvents: Use pharmaceutically acceptable co-solvents such as PEG 300, PEG 400, or propylene glycol. Conduct stability studies in these solvent systems.
-
Prodrug Modification: Add a highly soluble promoiety, such as a phosphate group or a polyethylene glycol (PEG) chain, to the prodrug structure.
-
Formulation Technologies: Explore advanced formulation strategies like nano-encapsulation or creating amorphous solid dispersions to improve the dissolution rate and solubility.
Category 2: Metabolism and Activation
Question 3: I'm observing inconsistent or lower-than-expected efficacy in vivo. Could this be related to prodrug activation?
Answer: Yes, this is a classic pitfall. The therapeutic effect of a prodrug depends on its efficient conversion to the active sulfide/thiol form at the target site. Inconsistent activation can stem from several factors.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low in vivo efficacy.
Key Considerations:
-
Enzymatic Dependence: Many sulfide prodrugs are activated by specific enzymes like cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), or esterases. The expression and activity of these enzymes can vary significantly between tissues and species, leading to inconsistent results.
-
Cofactor Availability: Some activation pathways require cofactors like pyridoxal-5'-phosphate (PLP) or reducing agents such as glutathione (GSH). Depletion of these cofactors in a disease state can impair prodrug activation.
-
Thiol-Triggered Release: For prodrugs activated by thiols (e.g., GSH), efficacy can be highly dependent on the intracellular redox state.
Question 4: How do I know if my prodrug is being activated by enzymatic or non-enzymatic pathways?
Answer: Differentiating between these pathways is crucial for understanding the mechanism of action.
Experimental Approach:
-
Heat-Inactivated Controls: Compare the rate of drug release in fresh tissue homogenates versus heat-inactivated homogenates. The loss of activity after heating points to an enzymatic process.
-
Enzyme Inhibitors: Use specific inhibitors for candidate enzymes (e.g., inhibitors for esterases or CYPs) to see if prodrug activation is blocked.
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Cell-Free vs. Cell-Based Assays: Compare the release rate in a simple buffer solution (pH 7.4) with the rate in a cell culture medium containing cells. Faster release in the presence of cells suggests cellular metabolic involvement.
-
Purified Enzymes: The most direct method is to test for activation using purified enzymes suspected to be involved in the activation pathway.
Table 1: Comparison of Activation Pathways
| Characteristic | Enzymatic Activation | Non-Enzymatic Chemical Activation |
| Trigger | Specific enzymes (e.g., esterases, CYPs, CSE/CBS) | pH change, reaction with ubiquitous molecules (e.g., GSH) |
| Kinetics | Follows Michaelis-Menten kinetics; saturable | Typically follows first-order kinetics; non-saturable |
| Inhibition | Can be blocked by specific enzyme inhibitors | Generally not affected by enzyme inhibitors |
| Heat Sensitivity | Lost upon heat denaturation of proteins | Largely unaffected by heat |
| Example | Ester prodrug cleaved by carboxylesterases | Disulfide prodrug reduced by glutathione (GSH) |
Category 3: Analytical Challenges and Off-Target Effects
Question 5: I am struggling to accurately quantify the released H₂S or the active thiol from my prodrug in biological samples. What are the best methods?
Answer: Quantifying volatile and reactive species like H₂S is notoriously difficult. The choice of method depends on the specific analyte and the biological matrix.
Common Analytical Methods:
-
Methylene Blue Assay: A traditional colorimetric method for total sulfide measurement. A key pitfall is that its use of strong acid can liberate H₂S from acid-labile sulfur pools, leading to overestimation.
-
Gas Chromatography (GC): Can provide specific quantification of H₂S, often coupled with a sulfur-selective detector (e.g., flame photometric detector).
-
Monobromobimane (MBB) Derivatization with HPLC-Fluorescence: MBB reacts with thiols to form a stable, fluorescent adduct that can be easily quantified by HPLC. This is an excellent method for measuring the active thiol metabolite.
-
Ion-Selective Electrodes (ISE): Useful for real-time monitoring of sulfide concentrations in solutions, but can suffer from interference from other ions in complex biological media.
Table 2: Summary of Analytical Methods for Sulfide/Thiol Quantification
| Method | Analyte | Pros | Cons |
| Methylene Blue | Total Sulfide | Simple, inexpensive | Prone to overestimation, destructive to sample |
| Gas Chromatography | H₂S Gas | High specificity | Requires specialized equipment, sample volatility is an issue |
| HPLC-Fluorescence (with MBB) | Free Thiols | High sensitivity and specificity | Requires derivatization step |
| Ion-Selective Electrode | Sulfide Ions | Real-time measurement | Potential for interference, matrix effects |
Question 6: I'm concerned about off-target effects. How can my sulfide prodrug cause toxicity?
Answer: Off-target effects are a significant concern. The released active thiol or H₂S can interact with numerous biological molecules.
Potential Off-Target Mechanisms:
-
Covalent Protein Modification: The active thiol can form disulfide bonds with cysteine residues on proteins, potentially altering their function. This is a major source of idiosyncratic toxicity.
-
Inhibition of Metalloenzymes: H₂S is a known inhibitor of enzymes that contain metal centers, most notably cytochrome c oxidase in the mitochondrial respiratory chain.
-
Redox Imbalance: High concentrations of released thiols can disrupt the cellular redox balance by reacting with glutathione and other endogenous antioxidants.
Diagram of Off-Target Pathways:
Caption: Potential pathways for off-target toxicity.
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a sulfide prodrug in plasma and calculate its half-life.
Methodology:
-
Preparation: Pre-warm rat, mouse, or human plasma to 37°C.
-
Initiation: Spike the prodrug into the plasma at a final concentration of 1-5 µM. Immediately take a time zero (t=0) sample and quench it by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.
-
Incubation: Incubate the remaining plasma sample at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 5, 15, 30, 60, 120 minutes). Quench each aliquot immediately as described in step 2.
-
Sample Processing: Centrifuge all quenched samples at high speed (e.g., >12,000 g) for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining prodrug using a validated LC-MS/MS method.
-
Calculation: Plot the natural logarithm of the percentage of prodrug remaining versus time. The slope of the linear regression line can be used to calculate the half-life (t½ = -0.693 / slope).
Protocol 2: Methylene Blue Assay for H₂S Release
Objective: To quantify the amount of H₂S released from a prodrug over time in a buffer system.
Methodology:
-
Reagent Preparation:
-
Zinc Acetate (1% w/v): Trapping solution for H₂S.
-
N,N-dimethyl-p-phenylenediamine sulfate (20 mM): In 7.2 M HCl.
-
Ferric Chloride (30 mM): In 1.2 M HCl.
-
-
Experiment Setup: In a sealed vial, add the prodrug to a phosphate-buffered saline (PBS, pH 7.4) solution. If desired, add a source of activating enzyme or thiol (e.g., L-cysteine).
-
Incubation: Incubate the reaction mixture at 37°C.
-
H₂S Trapping: At each time point, take an aliquot of the reaction mixture and add it to the zinc acetate solution to trap the released H₂S as zinc sulfide (ZnS).
-
Color Development: To the ZnS-containing solution, add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the ferric chloride solution. This reaction forms methylene blue in the presence of sulfide.
-
Quantification: After 20-30 minutes of color development in the dark, measure the absorbance at 670 nm.
-
Standard Curve: Create a standard curve using known concentrations of a sulfide standard (e.g., NaHS or Na₂S) to calculate the concentration of H₂S released from the prodrug.
References
- 1. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Ro18-5362 inconsistent results in repeat experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in repeat experiments with Ro18-5362.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the less active sulfide prodrug of Ro 18-5364.[1][2] On its own, this compound has been shown to not significantly affect (H+/K+)-ATPase activity, even at concentrations as high as 0.1 mM.[2][3] For its therapeutic effect, this compound must be metabolized to its active sulfoxide form, Ro 18-5364. This active metabolite is a potent inhibitor of the gastric proton pump, the (H+/K+)-ATPase.[2] The inhibition of this enzyme blocks the final step in gastric acid secretion.
Q2: How is this compound converted to its active form, Ro 18-5364?
The conversion of the this compound sulfide to the Ro 18-5364 sulfoxide is a metabolic oxidation step. In a research setting, particularly in cell-based assays, this conversion is dependent on the metabolic capacity of the cell line being used. Cell lines with low or absent expression of the necessary metabolic enzymes (e.g., cytochrome P450 enzymes) may not efficiently convert the prodrug, leading to a lack of activity.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended. The compound is typically dissolved in DMSO to create a stock solution. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the stability of this compound and its active form in aqueous solutions?
The stability of substituted benzimidazoles, the class of compounds to which Ro 18-5364 belongs, is pH-dependent. These compounds are generally more stable at neutral or slightly alkaline pH and degrade more rapidly in acidic conditions. Since the active form, Ro 18-5364, requires an acidic environment for its inhibitory action on the proton pump, the stability in your experimental system's buffer and media is a critical factor to consider.
Troubleshooting Guides
Issue 1: High Variability in Potency (IC50) Between Experiments
Symptoms:
-
Inconsistent IC50 values for this compound in repeat cell-based assays.
-
Dose-response curves that shift significantly between experiments.
-
Lack of reproducibility in the inhibition of downstream effects of proton pump activity.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Prodrug Conversion | 1. Characterize Cell Line Metabolism: Confirm that your cell line expresses the necessary metabolic enzymes (e.g., CYPs) to convert this compound to Ro 18-5364. If not, consider using a cell line with known metabolic capacity or co-culturing with metabolically active cells (e.g., hepatocytes). 2. Standardize Incubation Time: The conversion of the prodrug is time-dependent. Ensure that the incubation time with this compound is consistent across all experiments. 3. Use the Active Metabolite: As a positive control, run parallel experiments with the active metabolite, Ro 18-5364, to confirm that the downstream assay is working as expected. |
| Cell Health and Seeding Density | 1. Monitor Cell Viability: Always assess cell health and viability before and during the experiment. Stressed or unhealthy cells can have altered metabolic activity. 2. Maintain Consistent Seeding Density: Ensure that cells are seeded at the same density for every experiment, as confluency can affect cellular metabolism and response to treatment. 3. Control Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and metabolic drift. |
| Compound Stability and Handling | 1. Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound from a frozen stock for each experiment. Avoid using previously diluted compound. 2. Minimize Freeze-Thaw Cycles: Aliquot your stock solution to minimize the number of freeze-thaw cycles. 3. Check for Precipitation: Visually inspect your treatment media for any signs of compound precipitation, especially at higher concentrations. |
| Assay Conditions | 1. Control pH of Media: The activity of the active metabolite, Ro 18-5364, is pH-dependent. Ensure that the pH of your cell culture media and assay buffers is consistent between experiments. 2. Minimize "Edge Effects": In microplate-based assays, avoid using the outer wells, or fill them with sterile media or PBS to minimize evaporation and temperature gradients that can lead to variability. |
Issue 2: Complete Lack of Activity of this compound
Symptoms:
-
This compound fails to show any inhibitory effect, even at high concentrations.
-
No difference is observed between the vehicle control and the this compound treated groups.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| No Prodrug Conversion | 1. Metabolically Incompetent Cell Line: Your chosen cell line may lack the specific enzymes required to activate this compound. Test the compound in a different cell line known to have broad metabolic capabilities. 2. Use an External Metabolic Activation System: Consider pre-incubating this compound with liver microsomes or S9 fractions to generate the active metabolite before adding it to your cells. |
| Degraded Compound | 1. Verify Compound Integrity: If possible, verify the integrity of your this compound stock solution using an analytical method like HPLC. 2. Purchase New Compound: If there is any doubt about the quality or storage history of your compound, obtain a new vial from a reputable supplier. |
| Inappropriate Assay System | 1. Lack of Target Expression: Confirm that your cell line expresses the (H+/K+)-ATPase proton pump. 2. Assay Not Sensitive to Proton Pump Inhibition: Ensure that the endpoint of your assay is a direct or well-validated downstream consequence of (H+/K+)-ATPase activity. |
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 101387-97-7 | |
| Molecular Formula | C22H25N3O2S | |
| Molecular Weight | 395.52 g/mol | |
| Purity | >98% | |
| Form | Solid | |
| Solubility | Soluble in DMSO |
Table 2: Comparative In Vitro Potency of Proton Pump Inhibitors against (H+/K+)-ATPase
| Compound | IC50 Value (µM) | Experimental System | Reference |
| Ro 18-5364 | 0.034 | Isolated Rabbit Gastric Glands | |
| Omeprazole | 5.8 | H+,K+-ATPase | |
| Omeprazole | 0.47 | Hog Gastric Vesicles | |
| Lansoprazole | 0.007 | Isolated Rabbit Gastric Glands | |
| Pantoprazole | 6.8 | Gastric Membrane Vesicles | |
| Esomeprazole | 2.3 | H+,K+-ATPase |
Note: The potency of these inhibitors can vary significantly depending on the experimental conditions, particularly the pH.
Experimental Protocols
Protocol 1: General Cell-Based Assay for this compound Activity
This protocol provides a general framework for assessing the activity of this compound in an adherent cell line expressing the (H+/K+)-ATPase.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh growth medium.
-
Perform a cell count and assess viability using trypan blue exclusion.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in cell culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Endpoint Measurement:
-
Measure the downstream effect of (H+/K+)-ATPase inhibition. This could be a change in intracellular pH, a cell viability assay (e.g., MTT or resazurin), or a specific reporter assay.
-
Follow the manufacturer's protocol for the chosen assay kit.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay
This protocol is for directly measuring the inhibitory activity of the active metabolite, Ro 18-5364, on isolated H+/K+-ATPase.
-
Preparation of H+/K+-ATPase Enriched Microsomes:
-
Isolate H+/K+-ATPase enriched microsomes from a suitable source (e.g., hog or rabbit gastric mucosa) following established protocols.
-
Determine the protein concentration of the microsomal preparation using a Bradford assay.
-
-
Inhibition Assay:
-
Prepare serial dilutions of Ro 18-5364 in an appropriate assay buffer.
-
In a 96-well plate, add the assay buffer, the compound dilution or vehicle control, and the H+/K+-ATPase enriched microsomes.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding a mixture of ATP and KCl.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution like trichloroacetic acid.
-
-
Phosphate Detection:
-
Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using a phosphate standard to quantify the amount of Pi released.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizations
Caption: Prodrug activation pathway of this compound.
Caption: Workflow for troubleshooting inconsistent results.
Caption: Decision tree for experimental optimization.
References
Validation & Comparative
A Comparative Analysis of Ro18-5362 and Other Proton Pump Inhibitor Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the proton pump inhibitor (PPI) prodrug Ro18-5362 and its active form, Ro 18-5364, against other well-established PPIs such as omeprazole, lansoprazole, and pantoprazole. The information is compiled from preclinical studies and is intended for an audience with a background in pharmacology and drug development.
Executive Summary
Mechanism of Action: A Shared Pathway
All proton pump inhibitors discussed herein are prodrugs that require activation in an acidic environment.[3] They accumulate in the acidic canaliculi of the gastric parietal cells. The acidic conditions catalyze the conversion of the inactive prodrug into a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+ ATPase, leading to its irreversible inhibition.[3] Acid secretion can only resume upon the synthesis of new proton pump enzymes.
This compound follows this general mechanism, where it is converted to the active sulfoxide Ro 18-5364.[1] The potency of substituted benzimidazoles as H+/K+-ATPase inhibitors has been correlated with their rate of acid-activation.
Comparative In Vitro Potency
The primary available quantitative data for Ro 18-5364 comes from in vitro studies comparing its ability to inhibit gastric acid secretion against other PPIs. One key study utilized the [¹⁴C]-aminopyrine accumulation assay in isolated rabbit gastric glands as an index of acid secretion. The results, including the half-maximal inhibitory concentrations (IC50), are summarized below.
| Proton Pump Inhibitor | IC50 (µM) for Inhibition of Acid Secretion | Apparent Ki (µM) for H+/K+ ATPase Inhibition |
| Lansoprazole | 0.007 | Not Reported |
| Omeprazole | 0.012 | Not Reported |
| Rabeprazole | 0.018 | Not Reported |
| Ro 18-5364 | 0.034 | 0.1 |
| Pantoprazole | 0.050 | Not Reported |
Table 1: Comparative in vitro potency of various proton pump inhibitors.
Based on these in vitro findings, Ro 18-5364 is a potent inhibitor of gastric acid secretion, although it appears to be less potent than lansoprazole, omeprazole, and rabeprazole in this specific assay. It is important to note that the prodrug form, this compound, was found to be significantly less active, failing to substantially affect H+/K+-ATPase activity even at concentrations as high as 0.1 mM.
Experimental Protocols
H+/K+ ATPase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of the proton pump enzyme, typically isolated from gastric microsomes.
Detailed Methodology:
-
Preparation of H+/K+ ATPase-rich Microsomes: Gastric mucosa from a suitable animal model (e.g., rabbit or hog) is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with the H+/K+ ATPase enzyme.
-
Incubation with Inhibitor: The microsomal preparation is pre-incubated with various concentrations of the test compound (e.g., Ro 18-5364) and control PPIs for a defined period at a specific pH (e.g., pH 6.0 to facilitate activation).
-
Enzymatic Reaction: The enzymatic reaction is initiated by the addition of ATP and K+. The H+/K+ ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi), which is coupled to the transport of H+ ions.
-
Measurement of Activity: The rate of ATP hydrolysis is determined by quantifying the amount of inorganic phosphate released over time, often using a colorimetric method such as the malachite green assay.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. These data are then used to determine the IC50 or apparent Ki value.
[¹⁴C]-Aminopyrine Accumulation Assay in Isolated Gastric Glands
This assay provides an indirect measure of acid secretion in intact, isolated gastric glands. Aminopyrine, a weak base, freely diffuses across cell membranes but becomes trapped in acidic compartments. The extent of its accumulation is therefore proportional to the degree of acid secretion.
Detailed Methodology:
-
Isolation of Gastric Glands: Gastric glands are isolated from the gastric mucosa of an animal model, typically rabbit, by collagenase digestion.
-
Incubation Conditions: The isolated glands are incubated in a buffer containing [¹⁴C]-aminopyrine, a secretagogue to stimulate acid production (e.g., histamine or dibutyryl-cAMP), and varying concentrations of the PPI being tested.
-
Separation and Lysis: After incubation, the glands are separated from the incubation medium by centrifugation. The gland pellet is then lysed to release the trapped [¹⁴C]-aminopyrine.
-
Quantification: The amount of radioactivity in the lysed glands and the supernatant is measured using liquid scintillation counting.
-
Calculation of Aminopyrine Ratio: The ratio of [¹⁴C]-aminopyrine concentration inside the glands to that in the medium is calculated. A higher ratio indicates greater acid secretion. The inhibitory effect of the PPI is determined by the reduction in this ratio compared to the stimulated control.
Limitations and Concluding Remarks
The available data on this compound and its active form, Ro 18-5364, are limited to early in vitro studies. There is a notable absence of published data on the following:
-
Activation Kinetics: Quantitative data on the rate of conversion of this compound to Ro 18-5364 under various pH conditions are not available, making a direct comparison of its activation profile with other PPIs impossible.
-
In Vivo Efficacy and Duration of Action: No in vivo studies in animal models comparing the efficacy and duration of acid suppression by this compound against other PPIs have been identified in the public literature.
-
Pharmacokinetics and Safety: There is no available information on the absorption, distribution, metabolism, excretion (ADME), or safety profile of this compound.
-
Clinical Data: No clinical trials involving this compound appear to have been published.
References
Validating the Inactivity of Ro18-5362 on (H⁺ + K⁺)-ATPase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the inactivity of the investigational compound Ro18-5362 on the gastric proton pump, (H⁺ + K⁺)-ATPase. The data presented herein contrasts the lack of effect of this compound with the well-documented inhibitory activities of established proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs). Experimental protocols and mechanistic diagrams are included to support further research and drug development efforts in this area.
Executive Summary
Experimental evidence demonstrates that this compound, a sulfide compound, does not significantly inhibit (H⁺ + K⁺)-ATPase activity, even at high concentrations.[1] In stark contrast, its sulfoxide metabolite, Ro 18-5364, is a potent inhibitor of the proton pump.[1][2] This guide presents a clear comparison of this compound with active inhibitors such as omeprazole, lansoprazole, and the reversible inhibitor SCH 28080, highlighting the structural nuances that dictate activity against the (H⁺ + K⁺)-ATPase.
Comparative Analysis of (H⁺ + K⁺)-ATPase Inhibitors
The following tables summarize the inhibitory potency of various compounds against (H⁺ + K⁺)-ATPase.
Table 1: Inhibitory Potency (IC₅₀) of Selected Compounds on (H⁺ + K⁺)-ATPase
| Compound | IC₅₀ (µM) | Organism/Tissue Source | Notes |
| This compound | > 100 | Swine Gastric Mucosa | No significant inhibition observed at 0.1 mM.[1] |
| Ro 18-5364 | 0.072 (at pH 6.11) | Hog Gastric Vesicles | Sulfoxide metabolite of this compound.[3] |
| Omeprazole | 0.47 (at pH 6.11) | Hog Gastric Vesicles | Irreversible inhibitor, requires acid activation. |
| Omeprazole | 1.7 | Pig Gastric Microsomes | |
| Omeprazole | 2.4 | Swine Gastric Vesicles | |
| Omeprazole | 4 | Human Gastric Mucosa | |
| Lansoprazole | 6.3 | Not Specified | Irreversible inhibitor. |
| Pantoprazole | 6.8 | Swine Gastric Vesicles | Irreversible inhibitor. |
| SCH 28080 | 2.5 | Rabbit Fundic Mucosa | Reversible, K⁺-competitive inhibitor. |
Table 2: Inhibition Constant (Kᵢ) of Selected Compounds
| Compound | Kᵢ | Type of Inhibition | Notes |
| This compound | N/A | Inactive | |
| Ro 18-5364 | 0.1 µM (at pH 6) | Not Specified | Potent inhibitor. |
| SCH 28080 | 24 nM | K⁺-competitive | Reversible inhibitor. |
Experimental Protocols
Protocol for (H⁺ + K⁺)-ATPase Activity Assay
This protocol outlines a common method for determining the activity of (H⁺ + K⁺)-ATPase by measuring the rate of ATP hydrolysis.
1. Preparation of Gastric Microsomal Vesicles:
-
Isolate gastric mucosa from a suitable animal model (e.g., swine, rabbit).
-
Homogenize the tissue in a buffered sucrose solution.
-
Perform differential centrifugation to enrich for microsomal vesicles containing the (H⁺ + K⁺)-ATPase.
-
Resuspend the final pellet in a suitable buffer and store at -80°C.
2. ATPase Activity Assay (Colorimetric Measurement of Inorganic Phosphate):
-
Prepare a reaction mixture containing:
-
40 mM Tris-HCl buffer (pH 7.4)
-
2 mM MgCl₂
-
Gastric microsomal vesicles (10 µg protein)
-
Test compound (e.g., this compound, omeprazole) at various concentrations or vehicle control.
-
-
Pre-incubate the reaction mixture for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding 2 mM ATP.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding an ice-cold solution of trichloroacetic acid (TCA).
-
Centrifuge to pellet the precipitated protein.
-
Determine the amount of inorganic phosphate (Pi) released in the supernatant using a colorimetric method, such as the ammonium molybdate method. The absorbance is measured spectrophotometrically (e.g., at 660 nm).
-
The specific activity of the (H⁺ + K⁺)-ATPase is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
3. Data Analysis:
-
Plot the percentage of inhibition of (H⁺ + K⁺)-ATPase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.
Mechanistic Insights and Visualizations
The differing effects of this compound and active inhibitors on the (H⁺ + K⁺)-ATPase can be attributed to their distinct mechanisms of action.
Caption: Workflow for assessing the effect of this compound on (H⁺ + K⁺)-ATPase.
Proton pump inhibitors like omeprazole are prodrugs that require activation in the acidic environment of the stomach to an active sulfenamide intermediate, which then forms a covalent disulfide bond with cysteine residues on the luminal side of the (H⁺ + K⁺)-ATPase, leading to irreversible inhibition. In contrast, P-CABs such as SCH 28080 act as reversible inhibitors by competing with K⁺ for its binding site on the enzyme. This compound, being a sulfide, is not susceptible to the same acid-catalyzed activation as its sulfoxide counterpart, Ro 18-5364, and thus remains inactive.
Caption: Contrasting mechanisms of an active PPI versus the inactive this compound.
References
- 1. Ro 18-5364, a potent new inhibitor of the gastric (H+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue Ro 18-5364 by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potency of substituted benzimidazoles such as E3810, omeprazole, Ro 18-5364 to inhibit gastric H+, K(+)-ATPase is correlatedwith the rate of acid-activation of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzimidazole-Based Compounds: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of various benzimidazole-based compounds, focusing on their anticancer, antimicrobial, and antiviral properties. The information is supported by experimental data to facilitate informed decisions in drug discovery and development programs.
The versatile nature of the benzimidazole core allows for substitutions at various positions, leading to a diverse array of derivatives with tailored pharmacological profiles.[1][2][3] This adaptability has made benzimidazoles a focal point in the search for novel therapeutic agents.[4][5]
Anticancer Activity: A Multi-pronged Attack on Malignancy
Benzimidazole derivatives have demonstrated significant potential as anticancer agents, operating through various mechanisms, including the disruption of microtubule dynamics and the modulation of critical signaling pathways. A common strategy involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparative Anticancer Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzimidazole derivatives against various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzimidazole-Thiazolidinedione Hybrid | HeLa | 0.096 - 0.32 | Nocodazole | 2.83 |
| Benzimidazole-Thiazolidinedione Hybrid | A549 | 0.096 - 0.32 | Nocodazole | 1.87 |
| Fluoro aryl benzimidazole derivative | HOS | 1.8 | Roscovitine | 24.3 |
| Fluoro aryl benzimidazole derivative | G361 | 2 | Roscovitine | 22.4 |
| Fluoro aryl benzimidazole derivative | MCF-7 | 2.8 | Roscovitine | 42 |
| Fluoro aryl benzimidazole derivative | K-562 | 7.8 | Roscovitine | 11 |
| Benzimidazole derivative with sulfonamide | MGC-803 | 1.02 - 5.40 | 5-FU | 6.82 - 18.42 |
| Benzimidazole derivative with sulfonamide | PC-3 | 1.02 - 5.40 | 5-FU | 6.82 - 18.42 |
| Benzimidazole derivative with sulfonamide | MCF-7 | 1.02 - 5.40 | 5-FU | 6.82 - 18.42 |
| Benzimidazole-triazole hybrid | A549 | 0.63 | 5-FU | 1.69 |
| Benzimidazole-triazole hybrid | NCI-H460 | 0.99 | 5-FU | 3.20 |
| Benzimidazole-triazole hybrid | MCF-7 | 1.3 | 5-FU | 2.80 |
| Benzimidazole-triazole hybrid | MDA-MB-231 | 0.94 | 5-FU | 0.79 |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Benzimidazole derivatives have shown promising activity against a range of bacterial and fungal strains.
Comparative Antimicrobial Potency
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents the MIC values for selected benzimidazole derivatives against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 5-Halo-benzimidazole derivative | S. aureus (MRSA) | comparable to ciprofloxacin | Ciprofloxacin | - |
| N-((1H-benzimidazol-1-yl)methyl)-4-(1-phenyl-5-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzenamine | M. luteus, E. coli | better than ciprofloxacin | Ciprofloxacin | - |
| N-((1H-benzimidazol-1-yl)methyl)-4-(1-phenyl-5-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzenamine | S. aureus, S. epidermidis, B. cereus, A. niger, A. fumigatus | equal to ciprofloxacin | Ciprofloxacin | - |
| Benzimidazole-triazole hybrid | S. aureus | 12.5 | Ciprofloxacin | - |
| Benzimidazole-triazole hybrid | E. coli | 3.125 | Ciprofloxacin | - |
| Benzimidazole-triazole hybrid | C. albicans | 3.125 | Fluconazole | - |
Antiviral Activity: A New Frontier in Benzimidazole Research
Recent studies have highlighted the potential of benzimidazole derivatives as antiviral agents, with some compounds showing potent activity against a variety of viruses. A notable mechanism of action is the allosteric inhibition of viral polymerases, which offers a potential advantage over existing drugs.
Comparative Antiviral Potency
The following table summarizes the 50% effective concentration (EC50) of representative benzimidazole derivatives against different viruses.
| Compound | Virus | EC50 (µM) | Reference Compound |
| 2-Benzylbenzimidazole derivative | CVB-5 | 9 - 17 | NM108 |
| 2-Benzylbenzimidazole derivative | RSV | 5 - 15 | Ribavirin |
| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazole | RSV | as low as 0.02 | - |
| 2-Substituted-5-amidino-benzimidazole | Adenovirus 5 | 5.9 | - |
| 2-Substituted-5-amidino-benzimidazole | Herpesvirus 1 | 30 | - |
| 2-Substituted-5-amidino-benzimidazole | Coxsackievirus B5 | 3.5 | - |
| 2-Substituted-5-amidino-benzimidazole | Echovirus 7 | 5 | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of benzimidazole-based compounds.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a series of two-fold dilutions of the benzimidazole compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacterium or fungus) in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which benzimidazole compounds exert their effects is crucial for rational drug design.
p53 Signaling Pathway in Cancer
Certain spirooxindole-benzimidazole hybrids have been shown to activate the p53 signaling pathway, a critical tumor suppressor pathway. Activation of p53 can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Activation of the p53 signaling pathway by a benzimidazole compound.
General Experimental Workflow for Compound Evaluation
The following diagram illustrates a typical workflow for the initial in vitro evaluation of newly synthesized benzimidazole compounds.
Caption: A generalized workflow for the in vitro evaluation of benzimidazole compounds.
References
- 1. scribd.com [scribd.com]
- 2. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
Head-to-Head Comparison: Ro18-5362 and Omeprazole Precursors in the Inhibition of Gastric H+/K+-ATPase
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the investigational compound Ro18-5362 and the precursors of the widely-used proton pump inhibitor, omeprazole. This document synthesizes available experimental data to objectively evaluate their performance as inhibitors of the gastric H+/K+-ATPase, the primary target for reducing gastric acid secretion.
Executive Summary
This guide reveals that this compound is a prodrug, with its sulfide form being largely inactive. Its active metabolite, the sulfoxide Ro 18-5364, is a potent inhibitor of the gastric proton pump. Omeprazole, itself a prodrug, requires conversion to its active sulfenamide form to exert its inhibitory effect. While direct head-to-head studies are not available, this comparison draws upon independent research to evaluate their respective potencies and mechanisms of action. Ro 18-5364 demonstrates a significantly lower apparent inhibition constant (Ki) compared to the reported half-maximal inhibitory concentration (IC50) for omeprazole, suggesting a higher potency under the specific experimental conditions.
Data Presentation: Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data for the active forms of this compound and omeprazole against the gastric H+/K+-ATPase. It is important to note that the data are derived from separate studies with potentially different experimental conditions, which may influence the absolute values.
| Compound | Form | Parameter | Value | Enzyme Source | pH | Reference |
| Ro 18-5364 | Active Metabolite (Sulfoxide) | Apparent Ki | 0.1 µM | Hog Gastric Microsomes | 6.0 | [1][2][3] |
| This compound | Prodrug (Sulfide) | (H+ + K+)-ATPase Activity | No significant effect at 0.1 mM | Hog Gastric Microsomes | Not specified | [1][2] |
| Omeprazole | Active Form (Sulfenamide) | IC50 | 2.4 µM | Hog Gastric Vesicles | Not specified |
Experimental Protocols
H+/K+-ATPase Inhibition Assay for Ro 18-5364
The inhibitory activity of Ro 18-5364 was determined by measuring its effect on the K+-stimulated ATPase activity in hog gastric microsomes.
-
Enzyme Preparation: Gastric microsomes containing the H+/K+-ATPase were prepared from hog stomachs.
-
Assay Medium: The reaction mixture typically contained a buffer to maintain a specific pH (e.g., pH 6.0), MgCl2, and the enzyme preparation.
-
Inhibitor Incubation: The enzyme was pre-incubated with varying concentrations of Ro 18-5364.
-
Reaction Initiation: The ATPase reaction was initiated by the addition of ATP.
-
Measurement of Activity: The rate of ATP hydrolysis was determined by measuring the amount of inorganic phosphate (Pi) released over time, often using a colorimetric method.
-
Data Analysis: The apparent inhibition constant (Ki) was calculated from the concentration-response curves.
H+/K+-ATPase Inhibition Assay for Omeprazole
The inhibitory potency of omeprazole is typically assessed in a similar manner, often using isolated gastric vesicles.
-
Enzyme Preparation: Vesicles containing the H+/K+-ATPase were isolated from gastric mucosa (e.g., from swine).
-
Activation of Omeprazole: As omeprazole is a prodrug, it requires an acidic environment to be converted to its active sulfenamide form. This is often achieved by allowing the vesicles to accumulate acid via the activity of the proton pump itself.
-
Inhibitor Incubation: The activated omeprazole was then allowed to interact with the enzyme.
-
Measurement of Activity: The K+-stimulated ATPase activity was measured by quantifying the liberation of inorganic phosphate from ATP.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathway of Proton Pump Inhibition
The following diagram illustrates the general mechanism of action for proton pump inhibitors like Ro 18-5364 and the active form of omeprazole.
Caption: Mechanism of proton pump inhibition by acid-activated prodrugs.
Experimental Workflow for ATPase Inhibition Assay
This diagram outlines the typical experimental steps involved in determining the inhibitory activity of a compound against the H+/K+-ATPase.
References
- 1. Ro 18-5364, a potent new inhibitor of the gastric (H+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue Ro 18-5364 by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel RAS(ON) Inhibitors: A Comparative Analysis of Ro18-5362 and Current Research Compounds
For Immediate Release
This guide provides a comprehensive benchmark analysis of Ro18-5362, a novel RAS(ON) inhibitor, against a landscape of current research and clinically approved compounds targeting the RAS signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively working in oncology and targeted therapies.
While specific preclinical data for this compound is not publicly available, its classification as a RAS(ON) inhibitor places it in a class of emerging therapeutics designed to target the active, GTP-bound state of RAS proteins. To provide a valuable comparative context, this guide will utilize data from well-characterized RAS(ON) inhibitors in development, such as RMC-6236 and BI-2852, and compare their performance with the established RAS(OFF) inhibitors, sotorasib and adagrasib.
Introduction to RAS Inhibition Strategies
RAS proteins are critical molecular switches that, when mutated, become locked in a constitutively active "ON" state, driving uncontrolled cell growth and proliferation in a significant percentage of human cancers. For decades, RAS was considered "undruggable" due to the lack of deep binding pockets. Recent breakthroughs have led to two primary strategies for direct RAS inhibition:
-
RAS(OFF) Inhibitors: These compounds, such as the FDA-approved sotorasib and adagrasib, target the inactive, GDP-bound state of specific KRAS mutants (primarily G12C).
-
RAS(ON) Inhibitors: This next-generation approach targets the active, GTP-bound state of RAS, aiming to block downstream signaling and potentially overcome resistance mechanisms associated with RAS(OFF) inhibitors. This compound, RMC-6236, and BI-2852 fall into this category.
Comparative Data Analysis
The following tables summarize key preclinical data for representative RAS(ON) and RAS(OFF) inhibitors.
Table 1: Biochemical and Cellular Activity of RAS(ON) Inhibitors
| Compound | Target(s) | Binding Affinity (KD) | Cellular IC50 / EC50 | Key Findings |
| RMC-6236 | Pan-RAS (mutant and wild-type) | CypA (KD1): 55.3 nM; RMC-6236:CypA to KRASG12V (KD2): 131 nM; to KRASG12D (KD2): 364 nM; to KRASWT (KD2): 154 nM[1] | Potent anticancer activity across RAS-addicted cell lines, particularly those with KRAS codon 12 mutations.[2][3][4] | Forms a tri-complex with cyclophilin A (CypA) to inhibit RAS(ON).[5] Demonstrates broad activity against multiple RAS variants. |
| BI-2852 | KRAS (Switch I/II pocket) | KRASG12D: 740 nM (ITC) | pERK inhibition (NCI-H358): 5.8 µM. Antiproliferative EC50 (NCI-H358): 6.7 µM (low serum), 5.8 µM (soft agar). | Binds to a pocket between Switch I and II, present in both active and inactive KRAS. Inhibits interactions with GEFs, GAPs, and effectors. Induces a nonfunctional dimer of KRAS. |
Table 2: Clinical Efficacy of Approved RAS(OFF) Inhibitors (for reference)
| Compound | Target | Indication | Objective Response Rate (ORR) | Key Findings |
| Sotorasib | KRAS G12C | NSCLC | 37.1% (Phase 2) | First FDA-approved KRAS inhibitor. Demonstrates durable clinical benefit in pre-treated patients. |
| Adagrasib | KRAS G12C | NSCLC, CRC | NSCLC: 45%; CRC: 17% (Phase 1/2) | Potent oral inhibitor with CNS penetration. Shows activity in brain metastases. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the RAS signaling pathway and a general experimental workflow for comparing RAS inhibitors.
Caption: RAS signaling pathway and the point of intervention for RAS(ON) inhibitors.
Caption: A generalized workflow for benchmarking novel RAS inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize RAS inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (KD) of the inhibitor to its target protein.
-
Methodology:
-
Immobilize recombinant AviTag-Cyclophilin A on a streptavidin-coated sensor chip.
-
Flow varying concentrations of the test compound (e.g., RMC-6236) over the chip to measure the binding to CypA (KD1).
-
To measure the affinity of the binary complex to RAS (KD2), inject different concentrations of recombinant KRAS protein (e.g., KRASG12V, KRASG12D, or KRASWT) over the sensor chip pre-saturated with the compound-CypA complex.
-
Measure the association and dissociation rates to calculate the equilibrium dissociation constant (KD).
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Objective: To measure the anti-proliferative effect of the inhibitor on cancer cell lines.
-
Methodology:
-
Plate KRAS-mutant cancer cells (e.g., NCI-H358, Capan-1, AsPC-1) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Read the luminescence on a plate reader.
-
Calculate the EC50 value, the concentration at which the compound inhibits cell growth by 50%, by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Implant human cancer cells (e.g., Capan-2) subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.
-
Administer the test compound (e.g., RMC-6236) orally at various doses and schedules.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, or at specified time points, collect tumor and blood samples for pharmacokinetic (drug concentration) and pharmacodynamic (target engagement, e.g., pERK levels) analysis.
-
Evaluate efficacy based on tumor growth inhibition or regression compared to the control group.
-
Conclusion
The landscape of RAS-targeted therapies is rapidly evolving. While direct preclinical data for this compound is not yet in the public domain, its classification as a RAS(ON) inhibitor positions it at the forefront of a promising therapeutic strategy. The comparative data from other RAS(ON) inhibitors like RMC-6236 and BI-2852 demonstrate the potential of this class to potently inhibit RAS signaling through novel mechanisms. RMC-6236, in particular, shows broad activity across multiple RAS mutations and has demonstrated tumor regression in preclinical models.
As more data on this compound becomes available, it will be crucial to benchmark its performance on these and other parameters to fully understand its therapeutic potential relative to the expanding arsenal of RAS inhibitors. This guide provides the foundational framework and relevant comparators for such an evaluation.
References
- 1. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers. | Broad Institute [broadinstitute.org]
- 5. What is the mechanism of action of RMC-6236? [synapse.patsnap.com]
A Researcher's Guide to Replicating Historical Studies of the Proton Pump Inhibitor Ro18-5362 and its Active Form, Ro 18-5364
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the Historical Proton Pump Inhibitor Ro 18-5364
This guide provides a comprehensive comparison of the historical proton pump inhibitor (PPI) Ro 18-5364, the active metabolite of the prodrug Ro18-5362, with other first-generation PPIs. It is designed to assist researchers in replicating and contextualizing early studies in gastric acid suppression by offering detailed experimental methodologies, comparative quantitative data, and a mechanistic overview.
Comparative Analysis of In Vitro Potency
Ro 18-5364 was a potent inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. Its in vitro efficacy was comparable to other early PPIs. The following table summarizes the half-maximal inhibitory concentrations (IC50) from a comparative study on isolated rabbit gastric glands, providing a direct assessment of their relative potencies.
| Compound | IC50 (μM) | Relative Potency Ranking |
| Lansoprazole | 0.007 | 1 |
| Omeprazole | 0.012 | 2 |
| Rabeprazole | 0.018 | 3 |
| Ro 18-5364 | 0.034 | 4 |
| Pantoprazole | 0.050 | 5 |
Data from a comparative study on the inhibition of [14C]-aminopyrine accumulation in isolated rabbit gastric glands[1].
In separate studies, the apparent inhibitory constant (Ki) of Ro 18-5364 for the gastric H+/K+-ATPase was determined to be 0.1 µM.[2][3] It is important to note that the prodrug, this compound, showed no significant inhibition of H+/K+-ATPase activity even at concentrations as high as 0.1 mM.[2]
Mechanism of Action: Covalent Inhibition of the Proton Pump
Like other substituted benzimidazole PPIs, Ro 18-5364 is a prodrug that requires activation in an acidic environment. The mechanism involves the following key steps:
-
Accumulation: As a weak base, Ro 18-5364 accumulates in the acidic secretory canaliculi of parietal cells.
-
Acid-Catalyzed Conversion: In the highly acidic environment, Ro 18-5364 undergoes a molecular rearrangement to form a reactive tetracyclic sulfenamide. The rate of this conversion is a key determinant of the inhibitor's potency.[4]
-
Covalent Bonding: The activated sulfenamide then forms a covalent disulfide bond with sulfhydryl groups on cysteine residues of the H+/K+-ATPase's alpha subunit. This binding is irreversible and locks the enzyme in an inactive conformation, thus inhibiting proton translocation.
-
Reversal: The inhibition can be reversed by reducing agents such as dithiothreitol, which break the disulfide bond.
The following diagram illustrates the signaling pathway of gastric acid secretion and the mechanism of action of Ro 18-5364.
Caption: Mechanism of Ro 18-5364 inhibition of gastric acid secretion.
Experimental Protocols
For researchers aiming to replicate historical studies, the following methodologies for key experiments are provided.
In Vitro H+/K+-ATPase Inhibition Assay
This protocol is for determining the inhibitory activity of compounds on the H+/K+-ATPase in isolated gastric vesicles.
1. Preparation of H+/K+-ATPase Enriched Gastric Vesicles:
-
Source: Hog or rabbit gastric mucosa.
-
Homogenization: Scrape the gastric mucosa and homogenize in an ice-cold buffer (e.g., 250 mM sucrose, 0.2 mM EDTA, 10 mM Tris-HCl, pH 7.4).
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 20,000 x g) to remove larger cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the H+/K+-ATPase vesicles.
-
-
Purification (Optional): For higher purity, the microsomal pellet can be resuspended and subjected to density gradient centrifugation.
2. H+/K+-ATPase Activity Assay:
-
Principle: The assay measures the rate of ATP hydrolysis by the H+/K+-ATPase, which is coupled to the oxidation of NADH, measured as a decrease in absorbance at 340 nm.
-
Reaction Mixture:
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4)
-
MgCl2 (2 mM)
-
KCl (20 mM)
-
Valinomycin (to create a potassium gradient)
-
ATP (2 mM)
-
NADH
-
Phosphoenolpyruvate
-
Pyruvate kinase and lactate dehydrogenase
-
-
Procedure:
-
Pre-incubate the gastric vesicles with the test compound (e.g., Ro 18-5364) or vehicle control at 37°C.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of ATP hydrolysis and determine the percent inhibition by the test compound.
-
The following diagram outlines the workflow for the in vitro H+/K+-ATPase inhibition assay.
Caption: Workflow for in vitro H+/K+-ATPase inhibition assay.
In Vivo Gastric Acid Secretion Study (Sheep Model)
1. Animal Preparation:
-
Animal Model: Adult sheep are typically used.
-
Surgical Preparation: For direct measurement of gastric acid, a chronic gastric fistula or a separated fundic pouch (abomasum) is surgically created. This allows for the collection of gastric contents without contamination from saliva or food.
-
Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the experimental conditions.
2. Experimental Procedure:
-
Fasting: Animals are fasted overnight with free access to water.
-
Basal Secretion: Collect gastric juice for a defined period to determine the basal acid output.
-
Drug Administration: Administer this compound (the prodrug) orally, for example, via an oral drench or gelatin capsule. A range of doses would be tested.
-
Stimulated Secretion: After a suitable absorption period, stimulate gastric acid secretion using an agent like histamine or pentagastrin, administered intravenously.
-
Sample Collection: Collect gastric juice at regular intervals post-stimulation.
-
Analysis:
-
Measure the volume of the collected gastric juice.
-
Titrate the samples with a standardized base (e.g., NaOH) to determine the acid concentration.
-
Calculate the total acid output (volume × concentration).
-
Determine the percentage inhibition of acid secretion compared to a control group.
-
3. Pharmacokinetic Analysis (Optional but Recommended):
-
Collect blood samples at various time points after oral administration of this compound.
-
Analyze plasma concentrations of both this compound and the active metabolite Ro 18-5364 using a suitable analytical method (e.g., HPLC).
-
Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
This guide provides a foundational framework for researchers interested in the historical context and replication of studies involving this compound and Ro 18-5364. By understanding the comparative potency, mechanism of action, and detailed experimental protocols, scientists can better interpret and build upon this early work in the development of gastric acid suppressants.
References
- 1. Comparison of five antisecretory agents acting via gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ro 18-5364, a potent new inhibitor of the gastric (H+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue Ro 18-5364 by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ro18-5362: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Ro18-5362, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established best practices for the disposal of research-grade chemical compounds provide a necessary framework. This guide offers essential logistical information and procedural steps to manage the disposal of this compound safely and effectively.
It is imperative to consult the compound-specific Safety Data Sheet (SDS) provided by the manufacturer before handling or disposing of this compound. The following information is based on general best practices for laboratory chemical waste and should be supplemented with information from the official SDS.
Understanding this compound: Key Identifiers
A clear understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of key information for this compound, typically found in an SDS.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₂H₂₅N₃O₂S |
| Molecular Weight | 395.52 g/mol |
| Appearance | Solid |
| Purity | Typically >98% |
| Intended Use | For research laboratory use only.[1] |
Procedural Guidance for Disposal
The proper disposal of chemical waste requires a systematic approach to protect both laboratory personnel and the environment. The following step-by-step process outlines the general operational plan for the disposal of a research compound like this compound.
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is crucial to be outfitted with the appropriate PPE. This includes, but is not limited to:
- Safety goggles or a face shield
- Chemical-resistant gloves (nitrile or neoprene recommended)
- A lab coat
2. Waste Segregation: Never mix chemical waste streams. This compound waste, including any contaminated materials, should be collected in a dedicated, clearly labeled waste container. The container should be made of a material compatible with the chemical and any solvents used.
3. Labeling: The waste container must be accurately and clearly labeled. The label should include:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The concentration and quantity of the waste
- The date of accumulation
- Any associated hazards (e.g., "Toxic," "Handle with Care")
4. Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should have secondary containment to prevent the spread of any potential spills.
5. Disposal Request: Once the waste container is full or the experiment is complete, a disposal request should be submitted to the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of chemical waste down the drain or in regular trash.
6. Documentation: Maintain a detailed record of the waste generated, including the amount of this compound disposed of and the date of disposal. This documentation is crucial for regulatory compliance and laboratory safety audits.
Experimental Workflow for Safe Disposal
The following diagram illustrates a logical workflow for the safe handling and disposal of a research chemical such as this compound within a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these established procedures and prioritizing safety, researchers can effectively manage the disposal of this compound while maintaining a secure and compliant laboratory environment.
References
Personal protective equipment for handling Ro18-5362
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Ro18-5362, a compound intended for laboratory use only.[1][2] Given that this compound is the less active prodrug of Ro 18-5364, caution and adherence to strict laboratory safety protocols are paramount.[1][2] This document offers procedural guidance to directly address operational questions concerning personal protective equipment (PPE), safe handling, and emergency procedures.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is standard practice to handle all research chemicals with a comprehensive set of safety precautions. The following PPE recommendations are based on general guidelines for handling solid, powdered chemical compounds in a laboratory setting.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications | Purpose |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Full-length, long-sleeved | Protects skin and clothing from contamination. |
| Respiratory Protection | N95 or higher Respirator | NIOSH-approved | Recommended when handling the powder outside of a fume hood to prevent inhalation. |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is essential to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air. Seek medical attention if breathing becomes difficult. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware | Decontaminate if possible. Otherwise, dispose of as hazardous chemical waste. |
| Contaminated PPE | Dispose of in a designated hazardous waste container. |
Logical Relationship for Disposal
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
